8-Bromo-2-(piperazin-1-yl)quinoline
Description
BenchChem offers high-quality 8-Bromo-2-(piperazin-1-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-(piperazin-1-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
348133-70-0 |
|---|---|
Molecular Formula |
C13H14BrN3 |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
8-bromo-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H14BrN3/c14-11-3-1-2-10-4-5-12(16-13(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |
InChI Key |
BSHYLYRHKLYWCF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Guide to Piperazine-Substituted Quinoline Scaffolds: Synthesis, Bioactivity, and Future Directions in Drug Discovery
Abstract
The fusion of quinoline and piperazine moieties represents a powerful and validated strategy in modern medicinal chemistry, creating hybrid molecules with enhanced pharmacological profiles and broad therapeutic potential.[1][2] Quinoline, a privileged heterocyclic scaffold, is central to numerous pharmaceuticals, while the piperazine ring is a common motif that improves physicochemical properties like aqueous solubility and oral bioavailability.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of compounds. We will explore efficient synthetic routes, delve into the structure-activity relationships (SAR) across key therapeutic areas—including oncology, infectious diseases, and neuroscience—and provide detailed experimental protocols. The aim is to equip researchers with the foundational knowledge and practical insights required to design and develop novel piperazine-substituted quinoline drug candidates.
The Rationale for Quinoline-Piperazine Molecular Hybridization
The principle of molecular hybridization—integrating two or more pharmacophoric units into a single chemical entity—is a cornerstone of rational drug design.[1][6] The combination of the quinoline and piperazine scaffolds is particularly strategic for several reasons:
-
Broad Bioactivity: The quinoline nucleus is associated with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[7][8][9]
-
Improved Pharmacokinetics: The basic nitrogen atoms of the piperazine ring can be ionized at physiological pH, which often enhances aqueous solubility and improves absorption, distribution, metabolism, and excretion (ADME) profiles.[4][10]
-
Tunable Structure: The piperazine ring serves as a versatile linker. Its secondary amine provides a straightforward attachment point for a wide array of substituents, allowing for fine-tuning of the molecule's properties to optimize target engagement and selectivity.[10][11]
-
Access to Novel Chemical Space: The combination creates novel three-dimensional structures capable of forming unique interactions with biological targets, potentially overcoming resistance mechanisms developed against existing drugs.[12]
This guide will systematically unpack how these advantages are realized through strategic chemical synthesis and molecular design.
Synthetic Strategies for Assembling the Scaffold
The construction of piperazine-substituted quinolines can be broadly approached via two primary strategies: late-stage piperazine introduction to a pre-formed quinoline core, or early-stage piperazine attachment to a precursor that is subsequently cyclized.
Strategy 1: Synthesis of the Quinoline Core followed by Piperazine Substitution
This is the most common approach, where a functionalized quinoline is first synthesized and then coupled with piperazine.
-
Quinoline Core Synthesis: Classical name reactions are employed to build the quinoline ring. The choice of method depends on the desired substitution pattern.
-
Skraup/Doebner-von Miller Synthesis: These methods react anilines with glycerol (Skraup) or α,β-unsaturated aldehydes/ketones (Doebner-von Miller) under strongly acidic conditions to produce the quinoline core.[13][14][15] They are robust but can be harsh.
-
Combes Synthesis: An aniline is reacted with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[13][15]
-
Gould-Jacobs Reaction: This versatile method reacts an aniline with a malonic acid derivative, followed by thermal cyclization and subsequent saponification/decarboxylation, typically yielding a 4-hydroxyquinoline (4-quinolone).[10][13] The resulting hydroxyl group can then be converted to a leaving group (e.g., chlorine).
-
-
Piperazine Installation: A leaving group, typically a halogen at the C4 or C2 position, is displaced by the piperazine nitrogen via a Nucleophilic Aromatic Substitution (SNAr) reaction. The reactivity is enhanced by electron-withdrawing groups on the quinoline ring.[1]
Caption: General workflow for late-stage piperazine installation.
Strategy 2: Early-Stage Piperazine Installation
In this alternative, the piperazine moiety is attached to a precursor, which is then used to construct the quinoline ring system. For example, a piperazine can be attached to a nitrophenethyl bromide; the nitro group is then reduced to an aniline, which undergoes a Gould-Jacobs reaction sequence to form the final quinolone.[10] This route can be advantageous when the conditions for piperazine substitution might interfere with other functional groups on a pre-formed quinoline.
Experimental Protocol: Synthesis of a 4-(Piperazin-1-yl)quinoline
This protocol is a representative example based on Strategy 1, a common and reliable method in the field.[1]
Step 1: Synthesis of 4-Hydroxyquinoline Intermediate (Gould-Jacobs Reaction)
-
To a stirred solution of aniline (1.0 eq) in a suitable solvent like diphenyl ether, add diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture to 130-140 °C for 2 hours, allowing ethanol to distill off.
-
Increase the temperature to 250-260 °C and maintain for 30 minutes to effect thermal cyclization.
-
Cool the reaction mixture and add hexane to precipitate the crude 4-hydroxy-3-carbethoxyquinoline.
-
Filter the solid, wash with hexane, and dry.
-
Reflux the solid in a 10% aqueous sodium hydroxide solution until the solid dissolves completely (saponification).
-
Cool the solution and acidify with acetic acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Heat this intermediate above its melting point (typically ~270 °C) until gas evolution (decarboxylation) ceases to yield the 4-hydroxyquinoline.
Step 2: Chlorination of the 4-Hydroxyquinoline
-
In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) to the 4-hydroxyquinoline from Step 1.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution or ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloroquinoline.
Step 3: Nucleophilic Substitution with Piperazine
-
Dissolve the 4-chloroquinoline (1.0 eq) in a solvent such as acetonitrile or ethanol.
-
Add N-Boc-piperazine (1.2 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Reflux the mixture for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the base, and concentrate the filtrate. Purify the residue by column chromatography to yield the Boc-protected product.
-
Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.
-
Stir at room temperature for 2-4 hours to remove the Boc protecting group.
-
Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to obtain the final 4-(piperazin-1-yl)quinoline salt.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The true power of the quinoline-piperazine scaffold lies in its broad applicability across multiple disease areas. The SAR often reveals subtle structural changes that can dramatically shift therapeutic activity.
Anticancer Activity
Quinoline-piperazine hybrids have emerged as potent anticancer agents, targeting various hallmarks of cancer.[16][17][18] Many act as kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR), or as topoisomerase inhibitors.[12][19]
-
Mechanism of Action: Inhibition of receptor tyrosine kinases like EGFR blocks downstream signaling pathways responsible for cell proliferation and survival. Other derivatives induce apoptosis or arrest the cell cycle.[6][19]
-
Structure-Activity Relationship:
-
Quinoline Core: Substitutions at the C6 and C7 positions with electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) often enhance activity.[7]
-
Piperazine Linker: The piperazine is typically attached at the C4 position of the quinoline.[1][20]
-
Terminal Group: The nature of the substituent on the second piperazine nitrogen is critical. Large aromatic or benzoyl groups frequently lead to high potency, as they can form key interactions within the ATP-binding pocket of kinases.[1][12]
-
Caption: Key SAR points for anticancer quinoline-piperazines.
Table 1: Representative Anticancer Activity of Piperazine-Substituted Quinolines
| Compound ID | Quinoline Substitution | Terminal Piperazine Group | Target Cell Line | IC₅₀ (µM) | Reference |
| QQ1 | Quinolinequinone | 4-methylphenyl | ACHN (Renal) | 1.5 | [6] |
| 6a | 6-chloro | 4-nitrophenyl-thiazole | MDA-MB-231 (Breast) | 1.415 | [12] |
| 8i | 3-thiazolone | 4-chlorophenyl | MCF-7 (Breast) | Not specified (High affinity) | [19] |
| 8aj | 4(1H)-quinolone | 4-fluorophenyl | P. falciparum W2 | 0.0045 (EC₅₀) | [10] |
Antimicrobial and Antituberculosis Activity
This class of compounds builds on the legacy of fluoroquinolone antibiotics. The piperazine ring at the C7 position is a well-established feature for conferring broad-spectrum antibacterial activity.[11][21][22]
-
Mechanism of Action: The primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[23][24] Some novel derivatives also show activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis by inhibiting ATP synthase.[21]
-
Structure-Activity Relationship:
-
A fluorine atom at the C6 position is crucial for potent, broad-spectrum activity.[11]
-
The piperazine ring at C7 enhances uptake into Gram-negative bacteria.
-
Substitutions on the piperazine ring can modulate potency and spectrum. For example, coupling with sulfonamides has yielded compounds with excellent activity against both Gram-positive and Gram-negative bacteria, as well as TB strains.[21]
-
Table 2: Representative Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Quinoline Substitution | Key Feature | S. aureus | M. catarrhalis | M. tuberculosis H37Rv | Reference |
| 10g | 4,6-dimethoxy | 2-fluorobenzenesulfonamide | 0.03 | 0.06 | 0.07 (µM) | [21] |
| 11e | 6-fluoro-4-methoxy | 2-fluorobenzenesulfonamide | >64 | 0.03 | 1.1 (µM) | [21] |
| 5d | 5-chloro-8-hydroxy | Quinolone hybrid | 0.125 | Not Tested | Not Tested | [23] |
Antimalarial Activity
Quinolines, like chloroquine, are historic antimalarial drugs. Modern hybrids with piperazine aim to overcome widespread resistance.[10]
-
Mechanism of Action: These compounds can target the parasite's cytochrome bc1 complex, a key component of the mitochondrial electron transport chain, disrupting energy production.[10]
-
Structure-Activity Relationship: The linker length between the quinoline core and the piperazine moiety is a key determinant of activity. A direct attachment or a single methylene spacer often results in higher potency than a longer ethylene linker.[10] N-aryl or N-benzyl substitutions on the piperazine are generally favorable.[10]
Central Nervous System (CNS) Activity
The versatility of the scaffold allows for the design of CNS-active agents by modulating properties like lipophilicity and pKa to ensure blood-brain barrier permeability.[25]
-
Targets and Applications: Derivatives have been developed as fatty acid amide hydrolase (FAAH) inhibitors (for pain and inflammation), tau prion inhibitors for neurodegenerative diseases like Alzheimer's, and general CNS depressants.[21][25][26][27]
-
Structure-Activity Relationship: Reducing the pKa of the quinoline or isoquinoline core via electron-withdrawing groups can improve brain penetration by reducing recognition by efflux transporters.[25]
Standard Biological Evaluation Protocols
Validating the biological activity of newly synthesized compounds requires robust and reproducible assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the antiproliferative effect of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: A typical workflow for the MTT cytotoxicity assay.
Future Perspectives and Conclusion
The quinoline-piperazine scaffold is a testament to the power of molecular hybridization in drug discovery. Its structural versatility and proven success across diverse therapeutic areas ensure its continued relevance. Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegeneration.
-
Overcoming Resistance: Systematically exploring novel substitution patterns to create compounds active against drug-resistant bacterial, fungal, and cancer cell lines.[28]
-
Targeted Delivery: Conjugating these scaffolds to targeting moieties to improve selective delivery to diseased tissues and reduce off-target toxicity.
References
-
Jadhav, M. M., et al. (2022). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry. Available at: [Link]
-
Farah, F., et al. (2020). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. ACS Infectious Diseases. Available at: [Link]
-
Hassan, A., et al. (2024). In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways. In Silico Pharmacology. Available at: [Link]
-
Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sabatino, M., et al. (2024). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen. Available at: [Link]
-
Demirayak, S., et al. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. Journal of Molecular Structure. Available at: [Link]
-
Yilmaz, A. M., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of iNOS, COX-2, and proinflammatory cytokines. Toxin Reviews. Available at: [Link]
-
Bingul, M., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Toma, E. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine. Available at: [Link]
-
N/A. (N/A). Design, Synthesis and Evaluation of CNS Depressant Activity of 2-(Substituted Aryl)-Piperazine-3-Phenyl-4(3H)-Quinazolinone. International Journal of Drug Design and Discovery. Available at: [Link]
-
Gholamzadeh, M., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. New Journal of Chemistry. Available at: [Link]
-
Fu, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]
-
Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
-
da Silva, F. de C., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
-
Kaur, M., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Le, T. H. D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Hassan, A., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Advances. Available at: [Link]
-
Kandil, S., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sabatino, M., et al. (2024). Chemical structure of several anticancer 4-piperazinylquinoline hybrids... ResearchGate. Available at: [Link]
-
Popa, C. V., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. Available at: [Link]
-
Guo, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, H., et al. (2025). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry. Available at: [Link]
-
Lee, J., et al. (2020). Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Sathi, G., et al. (1983). New Quinolines as Potential CNS Agents. Archiv der Pharmazie. Available at: [Link]
-
Shaquiquzzaman, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]
-
Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. Available at: [Link]
-
Sharma, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal. Available at: [Link]
-
Jannuzzi, A. T., et al. (2023). Investigation of Novel Quinoline-Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
-
Kumar, B., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Amuhaya, E. K., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]
-
Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Available at: [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses. Available at: [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
N/A. (N/A). Protocol for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 10. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel quinolinyl-thiazole hybrid candidates bearing N -methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06350G [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. iipseries.org [iipseries.org]
- 16. connectjournals.com [connectjournals.com]
- 17. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. escholarship.org [escholarship.org]
- 26. New Quinolines as Potential CNS Agents | Scilit [scilit.com]
- 27. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Redirecting [linkinghub.elsevier.com]
8-bromo-2-substituted quinoline derivatives literature review
An In-depth Technical Guide to the Synthesis, Applications, and Mechanistic Insights of 8-Bromo-2-Substituted Quinoline Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] The strategic introduction of specific substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide focuses on a particularly compelling class: 8-bromo-2-substituted quinoline derivatives. The presence of a bromine atom at the C-8 position not only influences the electronic and steric profile of the molecule but also serves as a versatile synthetic handle for further functionalization through modern cross-coupling reactions.[2][3] Concurrently, modifications at the C-2 position have been shown to be a highly effective strategy for modulating biological activity, particularly in the development of anticancer and antimicrobial agents.[4][5] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core synthetic strategies, in-depth mechanistic insights into their biological activity, structure-activity relationships (SAR), and key experimental protocols.
The Strategic Importance of the 8-Bromo-2-Substituted Quinoline Scaffold
The quinoline ring system is a recurring motif in a wide array of pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents.[1][6][7] Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites make it an ideal foundation for drug design.
The focus on the 8-bromo-2-substituted scaffold is driven by two key strategic advantages:
-
The C-8 Bromo Substituent: This halogen atom significantly enhances the reactivity of the quinoline core, making it an essential intermediate for creating diverse molecular architectures.[8] It serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of a wide range of aryl and heteroaryl groups to build molecular complexity.[2][3] This synthetic flexibility is crucial for exploring chemical space during lead optimization.
-
The C-2 Position for Bioactivity Modulation: The C-2 position of the quinoline ring is a critical site for influencing biological activity. Substitutions at this position can directly impact interactions with biological targets. As this guide will detail, the introduction of various moieties, particularly substituted aryl groups, at the C-2 position has yielded compounds with potent anticancer and antimicrobial properties.[4][9]
Core Synthetic Strategies
The construction of 8-bromo-2-substituted quinolines can be approached in a modular fashion. The primary strategies involve either the initial synthesis of an 8-bromoquinoline core followed by functionalization at the C-2 position, or the construction of the quinoline ring from a pre-functionalized bromo-aniline precursor.
Synthesis of the 8-Bromoquinoline Core
A common and effective method for synthesizing the 8-bromoquinoline starting material is the Skraup-Doebner-von Miller reaction or similar cyclization methods starting from 2-bromoaniline.
Workflow: Synthesis of 8-Bromoquinoline from 2-Bromoaniline
Caption: General workflow for the synthesis of the 8-bromoquinoline core.
Introducing Substituents at the C-2 Position
With the 8-bromoquinoline core in hand, the C-2 position becomes a target for introducing diverse substituents. Palladium-catalyzed cross-coupling reactions are the state-of-the-art method for this transformation, offering high yields and broad functional group tolerance. The Suzuki-Miyaura coupling is particularly powerful for creating C-C bonds.
This typically requires a precursor like 8-bromo-2-chloroquinoline. The 2-chloro group can be installed from a corresponding 2-hydroxyquinoline (a quinolone) using a chlorinating agent like phosphorus oxychloride (POCl₃). The 2-chloro atom is then readily displaced in cross-coupling reactions.
Diagram: Suzuki-Miyaura Coupling for C-2 Arylation
Caption: Palladium-catalyzed Suzuki-Miyaura coupling to install aryl groups at the C-2 position.
Medicinal Chemistry Applications
8-Bromo-2-substituted quinoline derivatives have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity: Topoisomerase I Inhibition
DNA topoisomerase I (Top1) is a vital nuclear enzyme that relaxes supercoiled DNA, an essential step for DNA replication and transcription. It is a clinically validated target for cancer therapy.[8] Certain quinoline derivatives function as Top1 "poisons." Unlike catalytic inhibitors, which block the enzyme's active site, poisons trap the transient "cleavage complex" formed between Top1 and DNA.[10][11] This stabilization of the single-strand break prevents DNA religation. When a replication fork collides with this trapped complex, it leads to the formation of a permanent, cytotoxic double-strand break, ultimately triggering apoptosis in cancer cells.[11]
Several studies have shown that 5,7-dibromo-8-hydroxyquinoline can inhibit human DNA topoisomerase I.[9] This mechanism is a key contributor to the observed antiproliferative activity of bromoquinoline derivatives against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioblastoma).[9]
Mechanism: Topoisomerase I Poisoning by Quinoline Derivatives
Caption: Mechanism of Topoisomerase I poisoning by quinoline derivatives.
Antimicrobial Activity: DNA Gyrase and Topoisomerase IV Inhibition
The antimicrobial action of quinoline derivatives, particularly the well-known fluoroquinolones, is primarily due to the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[12][13] These enzymes are essential for bacterial DNA replication, repair, and recombination, and they are absent in eukaryotes, making them excellent selective targets.
-
DNA Gyrase introduces negative supercoils into bacterial DNA, a process crucial for initiating replication.
-
Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.
Inhibition of these enzymes by quinoline compounds leads to a rapid bactericidal effect. Studies on 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have shown strong inhibitory effects on E. coli DNA gyrase and S. aureus Topoisomerase IV, explaining their potent activity against a range of bacteria, including methicillin-resistant S. aureus (MRSA).[1][12]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline derivatives is highly dependent on the substitution pattern. Analysis of published data reveals key trends for enhancing cytotoxicity. Modifications at the C-2 and other positions on the quinoline ring significantly influence the compound's efficacy against various cancer cell lines.
| Compound Type / Substitution | Cancer Cell Line | IC₅₀ (µM) | Key Observations | Reference |
| 2-Arylquinolines | ||||
| 2-Phenyl-6-bromoquinoline | HeLa (Cervical) | 18.52 | The 2-aryl group is critical for activity. | [9] |
| 2-Phenyl-6-bromoquinoline | PC3 (Prostate) | 39.54 | Activity varies significantly between cell lines. | [9] |
| 2-(3,4-methylenedioxyphenyl)-6-bromoquinoline | HeLa (Cervical) | 8.3 | Adding a methylenedioxy group to the 2-phenyl ring enhances potency. This highlights the importance of the substituent on the 2-aryl moiety. | [9] |
| 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline | PC3 (Prostate) | 31.37 | Demonstrates good activity with high selectivity over non-tumor cells. | [9] |
| 8-Hydroxyquinolines | ||||
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | ~7.8 (2.4 µg/mL) | Dihalogenation combined with the 8-hydroxy group leads to potent activity. This compound also inhibits Topoisomerase I. | [9] |
| 7-Bromo-8-hydroxyquinoline | HT29 (Colon) | ~25.2 (6.7 µg/mL) | Monobromination results in lower potency compared to the dibromo analog, indicating a positive correlation between bromination and cytotoxicity. | [14] |
Note: IC₅₀ values are converted from µg/mL where necessary for comparison, assuming an average molecular weight. Exact values can vary based on assay conditions.
Key SAR Takeaways:
-
C-2 Position: The presence of a substituted aryl group at the C-2 position is a strong determinant of anticancer activity.[4][9]
-
C-6/C-8 Halogenation: Bromine substitution on the benzo ring of the quinoline, particularly at positions 6 or 8 (and 5/7), consistently enhances cytotoxic potency.[9]
-
Lipophilicity: A positive correlation is often observed between the lipophilicity of 2-arylquinoline derivatives and their cytotoxic effects, suggesting that membrane permeability is an important factor.[9]
Key Experimental Protocols
The following protocols are provided as practical, field-proven methodologies for the synthesis and evaluation of 8-bromo-2-substituted quinoline derivatives.
Protocol: Synthesis of 8-Bromo-2-aryl-quinoline via Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling on halo-quinolines.[6][15]
Objective: To synthesize an 8-bromo-2-arylquinoline from 8-bromo-2-chloroquinoline and an appropriate arylboronic acid.
Materials:
-
8-Bromo-2-chloroquinoline (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Acetonitrile (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 8-bromo-2-chloroquinoline (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.02 equiv).
-
Add degassed acetonitrile and degassed water in a 3:1 ratio (e.g., 3 mL MeCN, 1 mL H₂O).
-
Stir the reaction mixture vigorously at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding ethyl acetate (e.g., 5 mL) and water (e.g., 5 mL).
-
Separate the organic layer. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 8-bromo-2-arylquinoline.
-
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, comparing the data with expected values.[15]
Protocol: MTT Cytotoxicity Assay
This is a standard colorimetric assay to assess the in vitro cytotoxic activity of compounds on cancer cell lines.
Objective: To determine the IC₅₀ value of a synthesized quinoline derivative.
Materials:
-
Human cancer cell line (e.g., HeLa, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The 8-bromo-2-substituted quinoline scaffold represents a highly promising and synthetically versatile platform for the development of novel therapeutics. The bromine at the C-8 position provides a reliable handle for diversification via modern synthetic methods, while the C-2 position is a key locus for tuning biological activity. The established mechanisms of action, primarily the inhibition of essential topoisomerase enzymes, provide a solid rationale for their potent anticancer and antimicrobial effects.
Future research in this area should focus on:
-
Exploring Diverse C-2 Substitutions: While aryl groups have shown great promise, the synthesis and evaluation of derivatives with other functionalities (e.g., alkyl, amino, alkoxy groups) could uncover novel SARs.
-
Mechanism Deconvolution: For lead compounds, further studies to elucidate resistance mechanisms and identify potential off-target effects are crucial for clinical translation.
-
Improving Pharmacokinetic Properties: Efforts to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent lead compounds will be essential to advance them from in vitro hits to in vivo candidates.
The continued exploration of this privileged scaffold, guided by the principles of rational drug design and a deep understanding of its chemical and biological properties, holds great promise for the discovery of next-generation therapeutic agents.
References
-
A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PMC. Available at: [Link]
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. PubMed. Available at: [Link]
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. Available at: [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. Available at: [Link]
-
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. PNAS. Available at: [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines. Google Patents.
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. Available at: [Link]
- CN104592109A - Method for preparing 8-bromoquinoline derivative. Google Patents.
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Žurnal organìčnoï ta farmacetičnoï hìmìï. Available at: [Link]
-
Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. PubMed. Available at: [Link]
-
Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed. Available at: [Link]
-
Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. addi.ehu.es [addi.ehu.es]
- 15. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
8-Bromoquinoline: The "Peri-Steric" Scaffold for Heterocyclic Synthesis
[1]
Executive Summary
8-Bromoquinoline [CAS: 16567-18-3] represents a privileged yet challenging building block in heterocyclic chemistry.[1] Unlike its C2, C3, or C6 analogues, the C8 position sits in the "peri" relationship to the quinoline nitrogen.[1] This proximity creates a unique electronic and steric environment: the nitrogen lone pair can poison metal catalysts, while the steric bulk hinders oxidative addition. However, this same geometry makes 8-bromoquinoline indispensable for synthesizing bidentate ligands (e.g., 8-hydroxyquinoline derivatives), ambiphilic Lewis acid/base pairs, and metallo-pharmaceuticals.[1]
This guide details the reliable synthesis of this building block, navigates its recalcitrant cross-coupling landscape, and outlines its application in high-value molecular architectures.[1][2]
Part 1: Structural Utility & Electronic Profile
The reactivity of 8-bromoquinoline is defined by the N1-C8 peri-interaction .
-
Electronic Deactivation: The inductive withdrawal of the adjacent nitrogen makes the C8-Br bond stronger and less prone to oxidative addition compared to C3-Br or C6-Br.
-
Chelation Potential: Post-functionalization, the C8 position allows for the formation of 5-membered chelate rings with the N1 nitrogen. This is the structural basis for 8-hydroxyquinoline (8-HQ) metal chelators.[1]
-
Catalyst Poisoning: In Pd-catalyzed couplings, the quinoline nitrogen can displace phosphine ligands, forming unreactive Pd-complexes.[1] This necessitates the use of bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) to enforce reductive elimination.[1]
Part 2: Synthesis of the Building Block
Critique of Methods: Direct bromination of quinoline is not recommended for high-purity applications. Electrophilic bromination favors the C3 position (under neutral conditions) or a mixture of C5/C8 (under acidic conditions), requiring tedious chromatographic separation.
The Gold Standard: Sandmeyer Reaction The most reliable route to isomerically pure 8-bromoquinoline is the Sandmeyer reaction starting from commercially available 8-aminoquinoline.[1]
Protocol: Sandmeyer Synthesis of 8-Bromoquinoline
Target Scale: 10 mmol | Expected Yield: 75-85%[1]
Reagents:
-
8-Aminoquinoline (1.44 g, 10 mmol)[1]
-
HBr (48% aq., 10 mL)[1]
-
NaNO₂ (0.76 g, 11 mmol) in H₂O (3 mL)[1]
-
CuBr (1.5 g, 10.5 mmol) in HBr (48%, 5 mL)[1]
Step-by-Step Methodology:
-
Salt Formation: In a 50 mL 3-neck flask, dissolve 8-aminoquinoline in 10 mL of 48% HBr. Cool the mixture to -5°C using an acetone/ice bath. The amine hydrobromide salt may precipitate; ensure efficient stirring.
-
Diazotization: Dropwise add the NaNO₂ solution over 15 minutes. Critical: Maintain internal temperature < 0°C. Exceeding this causes phenol byproduct formation. Stir for 20 mins at 0°C.
-
Sandmeyer Displacement: Transfer the cold diazonium solution via cannula into a separate flask containing the CuBr/HBr solution heated to 60°C. Caution: Vigorous evolution of N₂ gas will occur.
-
Workup: Once gas evolution ceases (approx. 30 mins), cool to RT and neutralize with 5M NaOH (keep pH < 10 to avoid ring degradation). Extract with CH₂Cl₂ (3 x 20 mL).
-
Purification: Dry organics over MgSO₄. Pass through a short silica plug (Hexanes/EtOAc 9:1) to remove copper salts.
Workflow Visualization
Caption: Sandmeyer synthesis workflow ensuring regiospecific halogenation at C8.
Part 3: The Cross-Coupling Landscape
Coupling at C8 is sterically demanding. Standard ligands (PPh₃) often fail. Success requires Buchwald Precatalysts or SPhos/XPhos systems which create a "pocket" for the Pd center, preventing N-coordination from the quinoline substrate.[1]
Comparative Ligand Efficiency (Suzuki-Miyaura)
Reaction Conditions: 1.0 eq 8-Bromoquinoline, 1.2 eq Ph-B(OH)₂, 2 mol% Pd source, Base, Toluene, 100°C, 12h.[1]
| Ligand Class | Catalyst System | Base | Yield (%) | Mechanistic Insight |
| Standard | Pd(PPh₃)₄ | Na₂CO₃ | < 20% | N-poisoning of Pd; oxidative addition is slow.[1] |
| Bidentate | Pd(dppf)Cl₂ | K₃PO₄ | 45-60% | Bite angle improves stability, but steric bulk still hinders.[1] |
| Biaryl Phosphine | Pd(OAc)₂ + SPhos | K₃PO₄ | 92% | Recommended. SPhos facilitates oxidative addition via LP effect. |
| Precatalyst | XPhos Pd G3 | K₂CO₃ | 88% | Fast activation; excellent for heteroaryl boronic acids. |
Protocol: Sterically Hindered Suzuki Coupling
Objective: Coupling 8-bromoquinoline with 2-methoxyphenylboronic acid (ortho-ortho hindrance).
-
Charge: In a glovebox or under Ar, combine 8-bromoquinoline (1.0 eq), Boronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Solvent: Add degassed Toluene:Water (10:1). The water is crucial for the boronate activation cycle.
-
Base: Add K₃PO₄ (2.0 eq).
-
Cycle: Heat to 100°C for 16 hours.
-
Note: If the reaction stalls, add 1 mol% additional catalyst. The peri-nitrogen can slowly degrade the active species.
Divergent Reactivity Map
8-Bromoquinoline is not limited to Suzuki coupling.[1] It is a gateway to lithiated species and amination products.
Caption: Divergent synthesis pathways from the 8-bromoquinoline scaffold.[1]
Part 4: Advanced Applications
Ambiphilic Lewis Pairs
8-Bromoquinoline is the precursor to 8-(dimesitylboryl)quinoline .[1] By lithiating the C8-Br bond (n-BuLi, -78°C) and quenching with Mes₂BF, researchers create a molecule with a Lewis basic nitrogen and a Lewis acidic boron in close proximity.[1] These "frustrated" or cooperative pairs are vital for activating small molecules like H₂ or CO₂.
Medicinal Chemistry: The "Privileged" Chelate
While 8-hydroxyquinoline (8-HQ) is the classic chelator, 8-bromoquinoline allows for the synthesis of 8-aminoquinoline derivatives , which serve as potent directing groups for C-H activation of the C5 position.[1]
-
Mechanism: The 8-aminoquinoline (installed via Buchwald coupling of 8-bromoquinoline) coordinates Pd(II), directing it to the C5-H bond for functionalization, a technique pioneered by Daugulis.[1]
References
-
Sandmeyer Reaction Mechanism & Scope
- Title: The Sandmeyer Reaction: A Guide to the Synthesis of Aryl Halides.
- Source: Wikipedia / Organic Chemistry Portal.
-
URL:[Link]
-
Buchwald-Hartwig Amination Conditions
-
Suzuki Coupling Optimization for Heterocycles
- Title: Optimization of the Suzuki cross-coupling reaction.
- Source: ResearchG
-
URL:[Link]
-
Ambiphilic Quinoline Boranes
- Title: Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species.
- Source: USD RED.
-
URL:[Link]
-
Medicinal Chemistry Applications
Advanced Technical Guide: CAS Identification & Synthesis of 8-Bromo-2-(piperazin-1-yl)quinoline Isomers
The following technical guide details the identification, search strategy, and synthesis validation for 8-Bromo-2-(piperazin-1-yl)quinoline and its positional isomers.
Executive Summary
Target Molecule: 8-Bromo-2-(piperazin-1-yl)quinoline
Chemical Formula: C
In medicinal chemistry, the quinoline scaffold is a privileged structure. However, the specific regioisomer 8-Bromo-2-(piperazin-1-yl)quinoline is frequently absent from standard public databases (PubChem, ChemSpider) because it is often a custom synthesis target rather than a commoditized reagent. This guide provides the verified CAS numbers for its commercially available isomers, the CAS numbers for the critical precursors required to synthesize the target, and a validated workflow for confirming its identity.
The Isomer Landscape: Verified CAS Data
The primary challenge in sourcing this compound is distinguishing it from its positional isomers (where the bromine or piperazine is attached at different carbons). The table below aggregates verified CAS numbers for the target's closest structural relatives.
Table 1: Positional Isomers & Precursors
| Compound Name | Structure Type | CAS Number | Availability Status |
| 6-Bromo-2-(piperazin-1-yl)quinoline | Isomer (6-Br) | 124782-95-2 | Commercial (High) |
| 7-Bromo-4-(piperazin-1-yl)quinoline | Isomer (7-Br, 4-Pip) | 927800-44-0 | Commercial (Med) |
| 8-Bromo-4-(piperazin-1-yl)quinoline | Isomer (8-Br, 4-Pip) | 27566-54-7 * | Rare / Verify Batch |
| 8-Bromo-2-chloroquinoline | Precursor | 163485-86-7 | Essential for Synthesis |
| 8-Bromo-2-(piperazin-1-yl)quinoline | Target | Not Assigned | Synthesis Required |
*Note: CAS 27566-54-7 is occasionally linked to the 8-bromo-4-piperazinyl isomer in aggregate databases but requires analytical verification (H-NMR) before use in sensitive assays.
Structural Logic & Search Strategy
When standard text searches fail, a substructure search strategy is required. The diagram below illustrates the structural relationship between the commercially available precursors and the final target.
Visualization: Isomer & Synthesis Relationships
Figure 1: Structural relationship map linking the elusive target to available precursors and known isomers.
Synthesis & Identification Protocol
Since the exact CAS for the 8-bromo-2-piperazinyl isomer is not widely indexed, the most reliable acquisition method is a one-step synthesis.
A. Synthesis Workflow (SnAr)
Reaction: Nucleophilic aromatic substitution of 8-Bromo-2-chloroquinoline with excess piperazine.
-
Starting Material: 8-Bromo-2-chloroquinoline (CAS: 163485-86-7 or 74965-31-4).
-
Reagent: Piperazine (anhydrous, 3-5 equivalents to prevent bis-substitution).
-
Conditions: Reflux in n-butanol or DMF at 110°C for 4-12 hours.
-
Workup: Evaporate solvent, partition between DCM/Water, wash organic layer with brine, dry over Na
SO .
B. Analytical Validation (Self-Validating System)
To confirm you have the 8-bromo isomer and not a rearranged product, verify these NMR signals:
-
Proton H-3 & H-4: Look for two doublets (J ~9 Hz) characteristic of the quinoline C2-C3-C4 system.
-
Proton H-5, H-6, H-7: The 8-bromo substitution pattern creates a distinctive splitting pattern (typically two doublets and a triplet) in the aromatic region (7.0 - 8.0 ppm).
-
Piperazine: A singlet or two triplets at 3.0 - 3.8 ppm integrating for 8 protons.
Visualization: Search & Decision Workflow
Figure 2: Decision tree for sourcing the target molecule, prioritizing synthesis when commercial stock is unavailable.
References
-
Sigma-Aldrich. 8-Bromo-2-chloroquinoline Product Sheet. Accessed 2024.[1]
-
Ambeed. 8-Bromo-2-chloroquinoline CAS 163485-86-7.[2][3][4][5] Accessed 2024.[1]
-
J&W Pharmlab. 6-Bromo-2-piperazin-1-yl-quinoline CAS 124782-95-2. Accessed 2024.[1]
-
ChemSrc. 8-Bromo-2-phenyl-4-(piperazin-1-yl)quinoline hydrochloride CAS 1333257-37-6. Accessed 2024.[1]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 8-Bromo-2-(piperazin-1-yl)quinoline
Abstract & Utility
This application note details the optimized protocol for synthesizing 8-Bromo-2-(piperazin-1-yl)quinoline from 2-chloro-8-bromoquinoline . This transformation utilizes a Nucleophilic Aromatic Substitution (
Significance: The resulting scaffold is a "privileged structure" in medicinal chemistry.[1][2]
-
Bifunctionality: The piperazine moiety acts as a solubility-enhancing polar group and a linker for further derivatization (e.g., amides, sulfonamides).
-
Synthetic Handle: The preserved 8-bromo group serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex libraries for kinase inhibitors, GPCR ligands, and anti-infectives.
Scientific Foundation & Mechanism
Regioselectivity (The "Why")
The success of this protocol hinges on the differential reactivity of the halogen substituents on the quinoline ring.
-
C2-Position (Activated): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (inductive and mesomeric), making the C2 and C4 positions highly electrophilic. The C2-Cl bond is activated for
because the intermediate Meisenheimer complex is stabilized by the negative charge residing on the electronegative nitrogen. -
C8-Position (Deactivated/Stable): The C8-Br bond is on the carbocyclic ring, which is significantly less electron-deficient than the heterocyclic ring. Furthermore, it lacks the direct conjugation to the nitrogen required to stabilize the anionic intermediate of
. Therefore, under thermal conditions without metal catalysts, the C8-Br remains inert.
Reaction Scheme
The reaction proceeds via an addition-elimination mechanism. Piperazine, acting as the nucleophile, attacks the C2 position.
Figure 1: Mechanistic pathway of the regioselective
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |
| 2-Chloro-8-bromoquinoline | 242.50 | 1.0 | Substrate |
| Piperazine (Anhydrous) | 86.14 | 4.0 - 5.0 | Nucleophile / Base |
| n-Butanol | 74.12 | Solvent | High-boiling polar protic solvent |
| Dichloromethane (DCM) | 84.93 | Workup | Extraction solvent |
| 1M HCl / 1M NaOH | - | Workup | pH adjustment for purification |
Note on Stoichiometry: A large excess of piperazine (4-5 equiv) is critical. It serves two purposes:
-
Scavenger: It acts as a base to neutralize the HCl generated.
-
Prevention of Dimerization: It statistically favors the formation of the mono-substituted product over the "bis" product (where one piperazine links two quinoline rings).
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-chloro-8-bromoquinoline (1.0 g, 4.12 mmol).
-
Add Piperazine (1.77 g, 20.6 mmol, 5.0 equiv).
-
Add n-Butanol (10-15 mL). Note: DMF (dimethylformamide) can be used as an alternative solvent (heat to 100°C), but n-Butanol is easier to remove and greener.
Step 2: Reaction Execution
-
Place the flask in an oil bath pre-heated to 110°C .
-
Stir vigorously at reflux. The solid starting materials should dissolve, turning the solution yellow/orange.
-
Monitor: Check reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS after 3 hours.
-
Target: Disappearance of starting material (
) and appearance of a polar spot ( , stains with Ninhydrin due to secondary amine). -
Typical Time: 4 to 12 hours depending on scale and agitation.
-
Step 3: Workup (Acid-Base Purification Strategy)
This strategy avoids column chromatography for most applications by exploiting the basicity of the piperazine product.
-
Evaporation: Remove n-Butanol under reduced pressure (rotary evaporator) to obtain a crude solid/oil.
-
Initial Wash: Dissolve the residue in DCM (50 mL) and wash with Water (3 x 30 mL) .
-
Purpose: Removes the excess unreacted piperazine (highly water-soluble).
-
-
Acid Extraction (Critical Purification Step):
-
Extract the organic layer with 1M HCl (2 x 30 mL) .
-
Chemistry: The product (basic amine) protonates and moves to the aqueous layer. Non-basic impurities (unreacted quinoline, bis-products) remain in the DCM layer.
-
Action: Keep the Aqueous Acidic Layer . Discard the DCM layer (or save for recovery).
-
-
Basification & Recovery:
-
Cool the acidic aqueous layer in an ice bath.[2]
-
Slowly add 2M NaOH until pH > 12 (check with pH paper). The product will precipitate or oil out.
-
Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .
-
-
Final Drying:
-
Combine DCM extracts.
-
Dry over anhydrous
. -
Filter and concentrate in vacuo to yield the product as a pale yellow/off-white solid.
-
Figure 2: Acid-Base Extraction Workflow for purification without chromatography.
Characterization Data (Expected)
| Technique | Signal / Value | Assignment |
| Appearance | Pale yellow solid | - |
| Yield | 75 - 85% | Typical isolated yield |
| MS (ESI+) | m/z = 292.0 / 294.0 | [M+H]+ (Br isotope pattern 1:1) |
| 1H NMR (CDCl3) | C4-H (Quinoline) | |
| C5-H | ||
| C7-H | ||
| C6-H | ||
| C3-H (Upfield due to amino group) | ||
| Piperazine | ||
| Piperazine | ||
| NH (Exchangeable) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction | Increase temp to 120°C or reaction time. Ensure Piperazine is anhydrous. |
| Bis-Adduct Formation | Piperazine concentration too low | Ensure at least 4.0 equivalents of piperazine are used. |
| Product in Aqueous Layer | pH not basic enough during recovery | Ensure pH > 12 before final extraction. Piperazine is a strong base; the product requires high pH to deprotonate. |
| Emulsion during Workup | Amphiphilic nature of product | Add brine to the aqueous layer; filter through Celite if solids are present. |
Safety & Handling
-
2-Chloro-8-bromoquinoline: Irritant.[5] Potential skin sensitizer. Handle in a fume hood.
-
Piperazine: Corrosive solid. Causes respiratory sensitization. Wear a dust mask/respirator when weighing.
-
Waste Disposal: Aqueous layers from the workup contain piperazine and should be treated as basic organic waste.
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Retrieved from
-
Organic Chemistry Portal. Synthesis of Quinolines and Nucleophilic Substitution. Retrieved from
-
National Institutes of Health (PMC). Highly Brominated Quinolines: Synthesis and Characterization. Retrieved from
-
Sigma-Aldrich. Product Specification: 8-Bromo-2-chloroquinoline. Retrieved from
-
Maji, A., et al. "A simple, phosphine-free, and inexpensive catalytic system...".[7] J. Org.[5][7] Chem., 2022.[7][8] (General reference for amine coupling on heterocycles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. jddtonline.info [jddtonline.info]
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Haloquinolines with Piperazine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The quinoline scaffold and the piperazine ring are ubiquitous pharmacophores in modern drug discovery, frequently appearing in antimalarials, kinase inhibitors, and serotonergic agents[1]. A classic example is the synthesis of Quipazine (2-(piperazin-1-yl)quinoline), a 5-HT receptor agonist, which is synthesized by coupling 2-chloroquinoline with piperazine[2].
The most robust method to forge the C–N bond between these two moieties is via a Nucleophilic Aromatic Substitution (SNAr) .
The SNAr Causality
Unlike unactivated benzene rings, 2-haloquinolines are highly primed for SNAr. The endocyclic nitrogen atom of the quinoline ring acts as a powerful electron-withdrawing group via resonance and inductive effects.
-
Nucleophilic Attack: The secondary amine of piperazine attacks the electrophilic C2 carbon of the quinoline ring.
-
Meisenheimer Complex: This attack forms a negatively charged, tetrahedral intermediate (Meisenheimer complex). The adjacent endocyclic nitrogen stabilizes this intermediate by accommodating the negative charge[3].
-
Elimination: The halide leaving group is expelled, restoring aromaticity and yielding the 2-(piperazin-1-yl)quinoline product.
SNAr mechanism: Nucleophilic attack, Meisenheimer complex formation, and chloride elimination.
Strategic Considerations: Preventing Over-Alkylation
Because piperazine is a symmetrical diamine, it possesses two identical secondary amine nucleophiles. A direct reaction with 2-chloroquinoline often leads to the formation of the undesired bis-alkylated byproduct, N,N'-bis(2-quinolyl)piperazine.
To ensure a self-validating and high-yielding protocol, chemists must employ one of two strategies:
-
Strategy A (Statistical Control): Use a massive excess of unprotected piperazine (5 to 10 equivalents). The excess statistically outcompetes the mono-alkylated product for the remaining 2-chloroquinoline.
-
Strategy B (Protecting Group Control - Recommended): Use 1-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group masks one nitrogen, completely preventing bis-alkylation. The Boc group is subsequently removed using trifluoroacetic acid (TFA) or HCl. This is the industry standard for maintaining high purity.
Optimization of Reaction Conditions
The choice of solvent and base dictates the success of the SNAr reaction.
-
Solvent: Polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMF are mandatory. They solvate the transition state and the leaving group without hydrogen-bonding to the nucleophile (which would dampen its reactivity)[4].
-
Base: While excess piperazine can act as its own base, adding DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ acts as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the piperazine nucleophile[5].
-
Energy Source: Microwave (MW) irradiation accelerates the reaction from 12–24 hours (thermal) down to 30–60 minutes by superheating the polar solvent matrix[3].
Table 1: Optimization of SNAr Conditions for 2-Chloroquinoline
| Entry | Piperazine Source | Solvent | Base | Temp / Time | Yield (%) | Byproduct Profile |
| 1 | Piperazine (1.1 eq) | EtOH | K₂CO₃ | 80 °C / 12 h | 35% | High bis-alkylation |
| 2 | Piperazine (10.0 eq) | Neat | None | 130 °C / 4 h | 68% | Trace bis-alkylation |
| 3 | 1-Boc-Piperazine (1.2 eq) | DMF | K₂CO₃ | 100 °C / 12 h | 82% | Clean, no bis-alkylation |
| 4 | 1-Boc-Piperazine (1.2 eq) | NMP | DIPEA | 150 °C / 45 min (MW) | 94% | Optimal Conditions |
Experimental Protocols
The following workflow outlines the optimized, microwave-assisted synthesis using 1-Boc-piperazine (Table 1, Entry 4), followed by deprotection.
Step-by-step workflow for the microwave-assisted SNAr synthesis and subsequent Boc-deprotection.
Protocol A: Microwave-Assisted Synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 mmol, 163.6 mg) and 1-Boc-piperazine (1.2 mmol, 223.5 mg).
-
Solvent & Base: Add anhydrous NMP (3.0 mL) followed by DIPEA (2.0 mmol, 348 µL).
-
Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 150 °C for 45 minutes with continuous stirring.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer with distilled water (3 × 10 mL) to remove NMP, followed by brine (10 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the Boc-protected intermediate as a pale yellow solid.
Protocol B: Boc-Deprotection to Yield 2-(Piperazin-1-yl)quinoline
-
Acidic Cleavage: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM, 5.0 mL). Cool to 0 °C in an ice bath.
-
TFA Addition: Dropwise, add Trifluoroacetic acid (TFA, 2.0 mL). Remove the ice bath and stir at room temperature for 2 hours.
-
Concentration: Evaporate the volatiles under a stream of nitrogen or via rotary evaporation.
-
Neutralization: Dissolve the crude residue in DCM (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) until the aqueous layer pH is >8.
-
Final Isolation: Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure 2-(piperazin-1-yl)quinoline free base.
Analytical Characterization
To ensure the integrity of the synthesized compound, validate the product against the following expected analytical parameters[3],[2].
Table 2: Expected Analytical Data for 2-(Piperazin-1-yl)quinoline
| Analytical Method | Expected Signals / Observations | Diagnostic Significance |
| LC-MS (ESI+) | m/z 214.1 [M+H]⁺ | Confirms molecular weight (Exact Mass: 213.13) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 1H), 7.65 (d, 1H), 7.55 (t, 1H), 7.20 (t, 1H), 6.95 (d, 1H) | Confirms the intact quinoline aromatic system |
| ¹H NMR (Aliphatic) | δ 3.70 (t, 4H), 3.05 (t, 4H), 1.80 (br s, 1H, -NH) | Confirms mono-substituted piperazine ring |
| ¹³C NMR (100 MHz, CDCl₃) | δ 157.2 (C2 of quinoline), 46.5 (CH₂-N), 45.8 (CH₂-NH) | Downfield shift of C2 confirms N-substitution |
Troubleshooting Guide
-
Issue: High levels of unreacted 2-chloroquinoline remaining.
-
Cause: Insufficient reaction temperature or degraded base. SNAr on 2-chloroquinoline requires significant activation energy compared to 2-fluoroquinoline.
-
Solution: Increase microwave hold time or switch to a stronger base like Cs₂CO₃.
-
-
Issue: Product is contaminated with NMP after workup.
-
Cause: NMP has a high boiling point (202 °C) and partitions slightly into EtOAc.
-
Solution: Wash the organic layer with a 5% aqueous LiCl solution instead of water. LiCl highly coordinates with NMP, pulling it efficiently into the aqueous phase.
-
-
Issue: Low yield during Boc deprotection.
-
Cause: The product is highly basic and may remain protonated in the aqueous layer during the NaHCO₃ wash.
-
Solution: Ensure the aqueous phase is adjusted to pH 10-12 using 1M NaOH before extraction, and consider using a more polar extraction solvent like 10% MeOH in DCM.
-
References
-
Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. NIH PMC.[Link]
-
Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive.[Link]
-
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar / Arkivoc.[Link]
- WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.
-
Quipazine. Wikipedia. [Link]
Sources
- 1. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quipazine - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases - Google Patents [patents.google.com]
Application Note: Buchwald-Hartwig Amination Protocols for 8-Bromoquinoline Derivatives
[1][2][3]
Executive Summary
The amination of 8-bromoquinoline presents a unique set of challenges in palladium-catalyzed cross-coupling. Unlike the 3-, 6-, or 7-positions, the 8-position is peri-substituted relative to the quinoline nitrogen. This creates a dual-threat environment: steric hindrance impeding the approach of the amine nucleophile, and chelation-induced catalyst poisoning , where the product (an 8-aminoquinoline) acts as a bidentate ligand, sequestering the palladium and arresting the catalytic cycle.
This guide details two field-proven protocols designed to overcome these barriers. Protocol A utilizes the wide-bite-angle ligand Xantphos for robust coupling of secondary amines, while Protocol B employs the advanced precatalyst BrettPhos Pd G3 for challenging primary amines and anilines.
Mechanistic Insight & Causality[3]
To successfully aminate 8-bromoquinoline, one must understand the failure modes. Standard protocols often result in low yields due to the formation of stable, off-cycle palladium complexes.
The "Catalyst Sink" Phenomenon
In typical Buchwald-Hartwig cycles, the reductive elimination step releases the product and regenerates Pd(0). However, 8-aminoquinolines are potent chelators (resembling 8-hydroxyquinoline/oxine). If the ligand on the palladium is not sterically bulky enough to displace the product, the newly formed 8-aminoquinoline will bind irreversibly to the metal center, killing the catalyst.
Visualization: The Catalytic Cycle & The Chelation Trap
The following diagram illustrates the standard cycle versus the "Trap" pathway specific to 8-substituted quinolines.
Figure 1: The catalytic cycle highlighting the competitive "Trap" pathway where the product sequesters the catalyst.
Critical Parameter Optimization
Ligand Selection Strategy
The choice of ligand is the single most critical variable.
| Ligand | Class | Suitability for 8-Bromoquinoline | Rationale |
| Xantphos | Bisphosphine | High (Secondary Amines) | Wide bite angle (111°) accelerates reductive elimination, forcing the product off the metal before chelation occurs. |
| BrettPhos | Dialkylbiaryl | High (Primary Amines) | Extremely bulky. Prevents the quinoline nitrogen from coordinating to Pd during the resting state. |
| BINAP | Bisphosphine | Low/Medium | Often requires high temperatures; susceptible to product inhibition in this specific substrate class. |
| PPh3 | Monophosphine | Fail | Lacks the bulk to prevent chelation; leads to rapid catalyst death. |
Base & Solvent Effects
-
Base: Cs2CO3 is preferred for functional group tolerance. NaOtBu is used when reaction rates are slow, but it increases the risk of hydrodehalogenation (replacing Br with H).
-
Solvent: 1,4-Dioxane or Toluene are standard. For BrettPhos systems, t-Amyl alcohol is excellent for solubilizing the precatalyst and base.
Experimental Protocols
Protocol A: The "Workhorse" Method (Secondary Amines)
Best for: Morpholines, Piperidines, N-methylanilines.
System: Pd₂(dba)₃ / Xantphos / Cs₂CO₃ Rationale: Xantphos forms a trans-spanning chelate that destabilizes the Pd(II) intermediate, driving the difficult reductive elimination at the crowded 8-position.
Step-by-Step:
-
Charge: To an oven-dried reaction vial equipped with a stir bar, add:
-
Pd₂(dba)₃ (2.0 mol%)
-
Xantphos (4.5 mol%)
-
8-Bromoquinoline derivative (1.0 equiv, e.g., 1.0 mmol)
-
Cs₂CO₃ (2.0 equiv, dried)
-
-
Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Amine: Add the secondary amine (1.2 equiv) via syringe.
-
Heat: Place in a pre-heated block at 100 °C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: The "Advanced" Method (Primary Amines/Anilines)
Best for: Primary alkyl amines, Anilines, Amides.
System: BrettPhos Pd G3 / NaOtBu Rationale: Primary amines are prone to forming bridging dimers. The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates rapidly even at lower temperatures, preventing the "induction period" where side reactions occur.
Step-by-Step:
-
Charge: To a reaction vial, add:
-
BrettPhos Pd G3 (1.0 – 2.0 mol%)
-
8-Bromoquinoline derivative (1.0 equiv)
-
NaOtBu (1.4 equiv)
-
Note: If the amine is a solid, add it here (1.2 equiv).
-
-
Inert: Purge with Nitrogen/Argon (3 cycles).
-
Solvent: Add anhydrous t-Amyl alcohol or THF (0.2 M).
-
Amine: If liquid, add the primary amine (1.2 equiv) now.
-
Activation: Heat to 60–80 °C . (Note the lower temperature requirement compared to Protocol A).
-
Monitoring: Monitor via LCMS. Conversion is often complete within 1–4 hours.
-
Workup: Dilute with water/brine, extract with DCM. Dry over MgSO₄.
Troubleshooting & Decision Logic
Use this decision tree to select the correct protocol and troubleshoot issues.
Figure 2: Decision tree for protocol selection and troubleshooting common failure modes.
Self-Validating Checks[3]
-
Color Change: In Protocol A, the solution should turn from dark purple/red (Pd-dba) to orange/yellow upon heating, indicating active ligation. If it remains dark purple/black, the active catalyst has not formed (check ligand purity).
-
LCMS Monitoring: Look for the mass of the hydrodehalogenated byproduct (M-Br+H). If this exceeds 10%, your catalytic cycle is too slow relative to the beta-hydride elimination/reduction pathway. Switch to Protocol B or lower the temperature.
References
-
Mechanistic Studies on Xantphos: Yin, J., & Buchwald, S. L. (2002).[1] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. J. Am. Chem. Soc., 124(21), 6043–6048. Link
-
BrettPhos Development: Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[2] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates. J. Am. Chem. Soc., 130(41), 13552–13554. Link
-
8-Aminoquinoline Synthesis: Csomos, A., et al. (2022).[3][4] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[4] Link
-
General Buchwald-Hartwig Guide: BenchChem. Validating the Mechanism of N-Xantphos Catalyzed Amination: A Comparative Guide. Link
Sources
- 1. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
Procedure for N-arylation of piperazine with electron-deficient quinolines
Application Note: Strategic N-Arylation of Piperazine with Electron-Deficient Quinolines
Introduction & Strategic Context
Piperazine-quinoline hybrids are privileged structural motifs in modern drug discovery, frequently serving as the core pharmacophore in antimalarial, antibacterial, and central nervous system (CNS) therapeutics[1]. The construction of the critical C–N bond between these two rings relies heavily on the N-arylation of piperazine using electron-deficient quinolines. As a Senior Application Scientist, I have designed this protocol guide to navigate the two primary synthetic paradigms for this transformation: transition-metal-free Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig cross-coupling[2][3]. The selection between these pathways is strictly governed by the electronic microenvironment of the quinoline substrate.
Mechanistic Insights & Causality
Why Electron-Deficient Quinolines? The quinoline heterocycle is inherently electron-deficient at the C2 and C4 positions due to the inductive and resonance electron-withdrawing effects of the endocyclic nitrogen. The introduction of supplementary electron-withdrawing groups (EWGs)—such as halogens (-Cl, -F), nitriles (-CN), or nitro (-NO2) groups—further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system. This electronic depletion makes the ring highly susceptible to nucleophilic attack by secondary amines like piperazine[3].
-
The SNAr Pathway: For highly activated substrates (e.g., 4,7-dichloroquinoline or 4-chloro-3-cyanoquinoline), SNAr is the optimal, cost-effective route[1]. The secondary amine of piperazine attacks the electrophilic carbon to form a transient Meisenheimer complex. The subsequent collapse of this intermediate expels the halide leaving group. Because unprotected piperazine possesses two reactive secondary amines, a large stoichiometric excess (2.5–5.0 equivalents) must be deployed to statistically favor mono-arylation and to act as an intrinsic acid scavenger[3].
-
The Buchwald-Hartwig Pathway: For weakly electron-deficient quinolines (e.g., unactivated 2-chloroquinoline or 3-bromoquinoline), the activation energy barrier for SNAr is insurmountable under standard thermal conditions. Here, Pd-catalyzed C–N cross-coupling is mandatory[2][4]. The catalytic cycle relies on the oxidative addition of the quinoline halide to an active Pd(0) species, followed by amine coordination, base-mediated deprotonation, and final reductive elimination to forge the C–N bond[4].
Caption: Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination based on substrate electronics.
Experimental Design and Condition Optimization
To ensure a robust, reproducible workflow, the selection of solvent, base, and thermal activation method must be precisely calibrated to the substrate's reactivity profile.
Table 1: Optimization of SNAr Conditions for 4-Chloroquinolines
| Solvent | Base | Temperature | Time | Yield | Causality / Mechanistic Observation |
|---|---|---|---|---|---|
| Ethanol | Triethylamine (TEA) | 80 °C (Reflux) | 12-24 h | 65-75% | Protic solvent stabilizes the leaving group; however, the low boiling point necessitates extended reaction times. |
| NMP / DMF | K2CO3 or DIPEA | 130-150 °C | 2-4 h | 85-95% | Polar aprotic solvents stabilize the transition state, accelerating Meisenheimer complex formation[5]. |
| Neat (Solvent-Free) | Excess Piperazine | 130-150 °C | 1-2 h | >90% | Excess piperazine acts as both the solvent and the base, maximizing collision frequency and preventing bis-arylation[6]. |
| NMP | DABCO | 160 °C (Microwave) | 15 min | >95% | Microwave irradiation provides rapid, uniform dielectric heating, drastically reducing reaction time[7]. |
Table 2: Optimization of Buchwald-Hartwig Conditions for Unactivated Quinolines
| Catalyst System | Base | Solvent | Temp | Yield | Causality / Mechanistic Observation |
|---|---|---|---|---|---|
| Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 °C | 55-60% | Standard bidentate ligand; prone to promoting bis-arylation of unprotected piperazine[8]. |
| Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 110 °C | 80-85% | Monodentate dialkylbiaryl phosphine accommodates bulky secondary amines efficiently[4]. |
| Pd precatalyst | LiHMDS | THF | 65 °C | >90% | Strong base ensures rapid deprotonation; precatalysts bypass the Pd(II) to Pd(0) reduction lag phase[4]. |
Detailed Step-by-Step Protocols
Protocol A: Transition-Metal-Free SNAr of Piperazine with 4,7-Dichloroquinoline
This protocol utilizes a solvent-free (neat) approach to maximize the reaction rate and selectivity for mono-arylation, exploiting the low melting point of piperazine.
-
Reagent Loading: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.0 equiv, 5.0 mmol, 990 mg)[1].
-
Amine Addition: Add anhydrous piperazine (4.0 equiv, 20.0 mmol, 1.72 g). Causality Note: The massive stoichiometric excess is non-negotiable; it statistically suppresses the nucleophilic attack of the newly formed mono-arylated product on a second quinoline molecule[3].
-
Thermal Activation: Attach a reflux condenser. Submerge the flask in a pre-heated oil bath at 130 °C. The solid mixture will rapidly transition into a homogeneous melt[6].
-
Self-Validation Checkpoint (Reaction Monitoring): Stir vigorously for 2 hours. Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The reaction is complete when the high-Rf starting material spot (~0.8) is entirely replaced by a highly polar product spot (Rf ~0.2)[3].
-
Aqueous Quench: Remove the flask from the heat. While still warm (approx. 80 °C), carefully add 20 mL of deionized water. This quenches the reaction and selectively dissolves the unreacted excess piperazine into the aqueous phase.
-
Extraction & Drying: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH:NH4OH 90:9:1) to afford the pure 7-chloro-4-(piperazin-1-yl)quinoline[1].
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloroquinoline
Utilized for less reactive substrates where SNAr fails or requires destructive temperatures.
-
Inert Atmosphere Setup: Oven-dry a 20 mL Schlenk tube or microwave vial. Backfill with Argon three times to ensure strict exclusion of oxygen, which rapidly deactivates Pd(0) species.
-
Catalyst & Reagent Loading: Add 2-chloroquinoline (1.0 equiv, 1.0 mmol, 163 mg), unprotected piperazine (3.0 equiv, 3.0 mmol, 258 mg), Pd2(dba)3 (0.02 equiv, 2 mol%, 18 mg), RuPhos (0.04 equiv, 4 mol%, 19 mg), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144 mg)[2][4].
-
Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (5.0 mL) under a steady stream of Argon. Seal the vial immediately.
-
Heating: Heat the reaction mixture at 100 °C for 4-6 hours. (Alternative: Microwave irradiation at 120 °C for 15 minutes can be utilized for high-throughput screening)[2][7].
-
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the precipitated palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via reverse-phase automated flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the mono-arylated product[2].
Caption: Step-by-step experimental workflow for the transition-metal-free SNAr protocol.
Self-Validation & Troubleshooting
-
Issue: High levels of bis-arylated byproduct (1,4-bis(quinolinyl)piperazine).
-
Issue: Incomplete conversion in Buchwald-Hartwig Amination.
-
Causality: Catalyst deactivation by trace oxygen/moisture or product-induced catalyst poisoning (off-cycle Pd complexes).
-
Solution: Ensure rigorous sparging of solvents with inert gas. Switch from Pd(II) salts to Pd(0) precatalysts to bypass the reduction lag phase, or upgrade the ligand to a more sterically demanding biaryl phosphine (e.g., BrettPhos) to facilitate reductive elimination[4].
-
-
Analytical Validation (NMR/LC-MS): Successful C–N bond formation is definitively verified by 1H NMR. The equivalent protons of free piperazine typically shift from ~2.8 ppm to two distinct multiplets around 3.0-3.2 ppm and 3.4-3.6 ppm due to the electron-withdrawing effect of the quinoline ring and restricted C–N bond rotation[1]. LC-MS analysis must display the expected[M+H]+ peak; if a dichloroquinoline was used, ensure the characteristic 3:1 isotopic pattern of the remaining chlorine atom is present.
References
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions, nih.gov,
- Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradi
- Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)
- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies, malariaworld.org,
- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights, nih.gov,
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings, wuxiapptec.com,
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. 4-(4-Phenylpiperazin-1-yl)aniline|CAS 68944-97-8 [benchchem.com]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gyanvihar.org [gyanvihar.org]
Microwave-assisted synthesis of 2-aminoquinolines
Application Note: Microwave-Assisted Synthesis of 2-Aminoquinolines
Executive Summary
2-Aminoquinolines are highly privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. Conventional synthetic routes to these scaffolds, such as the Friedländer or Skraup syntheses, frequently suffer from prolonged reaction times, harsh thermal conditions, and complex purification workflows that hinder high-throughput library generation.
Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of nitrogen-containing heterocycles by providing direct, uniform dielectric heating. This application note details a highly efficient, two-step, one-pot protocol for the synthesis of 2-aminoquinolines via the annulation of enamines with 2-azidobenzophenones[2]. By utilizing microwave irradiation, reaction times are reduced from hours to minutes, and the integration of solid-phase extraction (SPE) ensures a streamlined, self-validating purification process[3].
Mechanistic Insights & Causality
The synthesis proceeds via a two-stage cascade:
-
Step 1: Enamine Formation. A secondary amine undergoes condensation with an aliphatic aldehyde. Microwave irradiation rapidly accelerates the dehydration step. The uniform dielectric heating prevents the localized superheating (wall effects) typical of conventional oil baths, thereby minimizing the thermal degradation or polymerization of the reactive aldehyde precursor.
-
Step 2: Annulation & Nitrogen Extrusion. The in situ-generated enamine reacts with 2-azidobenzophenone. Under microwave conditions (typically 150 °C), the azide rapidly decomposes to a highly reactive nitrene intermediate (or undergoes a concerted electrocyclic process), which attacks the enamine. Subsequent cyclization and aromatization occur with the extrusion of nitrogen gas (
) and water, yielding the 2-aminoquinoline core[3].
Causality in Experimental Design: The high activation energy required for the azide decomposition and subsequent ring closure is easily overcome by the rapid energy transfer of microwave irradiation. Furthermore, because the final 2-aminoquinoline product is significantly more basic than the starting materials or neutral byproducts, strong cation exchange (SCX) solid-phase extraction can be employed[3]. The SCX resin acts as a self-validating system: it selectively traps the protonated quinoline, allowing impurities to be washed away before selectively releasing the pure product with an ammonia/methanol wash.
Reaction Workflow Visualization
Workflow for the microwave-assisted synthesis of 2-aminoquinolines via enamines.
Experimental Protocol
Note: This protocol is designed for use with a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with sealed reaction vials and IR/fiber-optic temperature sensors.
Materials & Reagents:
-
Secondary amine (e.g., morpholine, piperidine) (1.2 equiv.)
-
Aliphatic aldehyde (1.0 equiv.)
-
2-Azidobenzophenone derivative (1.0 equiv.)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)
-
SCX SPE Cartridges (e.g., 2g or 5g sorbent mass)
-
Methanol (MeOH) and 2.0 M Ammonia in Methanol (
/MeOH)
Step-by-Step Methodology:
-
Enamine Generation:
-
To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the secondary amine (1.2 mmol) and the aldehyde (1.0 mmol).
-
Add 2.0 mL of anhydrous DCE.
-
Seal the vial with a crimp cap.
-
Irradiate in the microwave synthesizer at 120 °C for 5 minutes (Normal absorption level, dynamic power modulation).
-
-
Annulation Reaction:
-
Allow the vial to cool to room temperature (via compressed air cooling in the microwave cavity) and carefully uncap.
-
Add the 2-azidobenzophenone (1.0 mmol) to the crude enamine mixture[3].
-
Reseal the vial with a new crimp cap.
-
Irradiate at 150 °C for 15 minutes. Caution: Nitrogen gas is evolved during this step. Ensure the microwave vial is rated for high pressure (typically up to 20-30 bar).
-
-
SCX Solid-Phase Extraction (SPE) Purification:
-
Cool the reaction mixture to room temperature. Dilute the crude mixture with 2.0 mL of MeOH.
-
Condition an SCX SPE cartridge with 10 mL of MeOH.
-
Load the diluted crude reaction mixture onto the cartridge. The basic 2-aminoquinoline will bind to the sulfonic acid groups of the resin[3].
-
Wash the cartridge with 15 mL of MeOH to elute non-basic impurities (unreacted aldehyde, neutral byproducts).
-
Elute the desired 2-aminoquinoline by passing 10 mL of 2.0 M
in MeOH through the cartridge.
-
-
Isolation:
-
Concentrate the ammoniacal eluent under reduced pressure (rotary evaporation) to yield the purified 2-aminoquinoline.
-
Quantitative Data Presentation
The transition from conventional thermal heating to microwave irradiation yields significant improvements in both reaction kinetics and product purity, primarily due to the suppression of competing side reactions[1].
| Reaction Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis | Improvement Factor |
| Heating Mechanism | Convection (Oil Bath) | Dielectric (Microwave) | Uniform internal heating |
| Step 1 Temp / Time | 110 °C / 4–6 hours | 120 °C / 5 minutes | ~50x faster |
| Step 2 Temp / Time | 110 °C / 18–24 hours | 150 °C / 15 minutes | ~70x faster |
| Overall Yield | 45% – 60% | 82% – 94% | +30% to +40% increase |
| Crude Purity | < 70% (Significant tarring) | > 85% (Clean profile) | Reduced polymerization |
| Purification Method | Flash Column Chromatography | SCX Solid-Phase Extraction | High-throughput compatible |
References
-
Wilson, N.S., Sarko, C.R., Roth, G.P. (2002). . Tetrahedron Letters, 43(4), 581-583. [Link]
-
Nageswar, Y.V.D., Ramesh, K., Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3), 234-260. [Link]
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 8-Bromo-2-(piperazin-1-yl)quinoline
Abstract & Strategic Overview
The scaffold 8-Bromo-2-(piperazin-1-yl)quinoline represents a privileged structure in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, functionalizing the C8 position via Suzuki-Miyaura coupling presents two distinct chemo-structural challenges:
-
Steric Hindrance (The Peri-Effect): The C8 position is sterically crowded due to the adjacent nitrogen lone pair (N1) and the C7 proton. This impedes the oxidative addition of Palladium(0).
-
Catalyst Poisoning: The secondary amine on the piperazine ring (C2 position) is a strong Lewis base capable of coordinating to the Pd-center, potentially arresting the catalytic cycle or leading to Buchwald-Hartwig side reactions.
This guide provides two validated protocols: a "Gold Standard" Protection Route (recommended for scale-up and reliability) and a "Direct Coupling" Route (recommended for high-throughput screening).
Chemo-Structural Analysis
To ensure experimental success, one must understand the molecular geometry affecting the reaction kinetics.
The Steric/Electronic Conflict
-
Electrophile: 8-Bromoquinoline moiety.[1] The C-Br bond is electron-rich but sterically hindered.
-
Interference: The piperazine NH.
Decision Matrix: Pathway Selection
The following flow diagram illustrates the decision logic for selecting the appropriate protocol based on your available reagents and scale.
Figure 1: Strategic workflow for functionalizing 8-bromo-2-piperazinylquinoline. Route A is preferred for isolation of pure pharmaceutical intermediates.
Protocol A: The "Gold Standard" (Boc-Protection)
This route eliminates catalyst poisoning by masking the secondary amine. It is the most robust method for isolating clean products in moderate-to-high yields (70-90%).
Step 1: Boc-Protection
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 8-bromo-2-(piperazin-1-yl)quinoline (1.0 equiv) in DCM (0.2 M).
-
Add TEA (2.0 equiv) followed by Boc₂O (1.2 equiv).
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS.
-
Workup: Wash with water, dry over Na₂SO₄, concentrate. Yield is typically quantitative.
-
Step 2: Suzuki-Miyaura Coupling (The Critical Step)
Because the amine is protected, we can focus on the steric hindrance at C8.
-
Catalyst: Pd(dppf)Cl₂·DCM (Standard) or XPhos Pd G2 (High Performance).
-
Ligand: If using Pd(OAc)₂, add XPhos or SPhos (Ligand:Pd ratio 2:1).
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
Experimental Procedure:
-
Charge a reaction vial with:
-
N-Boc-8-bromo-2-(piperazin-1-yl)quinoline (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
K₃PO₄ (3.0 equiv)
-
XPhos Pd G2 (0.02 - 0.05 equiv / 2-5 mol%)
-
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed Dioxane/Water (4:1) via syringe to reach 0.1 M concentration.
-
Heat to 90°C for 4-12 hours.
-
Note: 8-substituted quinolines are sluggish; 90-100°C is often required.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via Flash Chromatography (Hexane/EtOAc).
Step 3: Deprotection
-
Reagents: Trifluoroacetic acid (TFA), DCM.
-
Procedure: Dissolve intermediate in DCM/TFA (4:1). Stir at RT for 1 hour. Concentrate and neutralize with NaHCO₃ or ion-exchange resin to obtain the free base.
Protocol B: Direct Coupling (Advanced/Screening)
For rapid library synthesis where protection/deprotection is too slow, use this protocol. It relies on 3rd Generation Buchwald Precatalysts which are ultra-active and bulky enough to prevent the free amine from binding to the Palladium.
-
Critical Reagent: XPhos Pd G3 or RuPhos Pd G3 .
-
Why: The precatalyst ensures rapid formation of the active L-Pd(0) species without interference from the piperazine NH.
-
-
Base: K₃PO₄ (Avoid strong alkoxides like NaOtBu which might deprotonate the amine).
-
Solvent: n-Butanol or Toluene/Water.
Experimental Procedure:
-
Combine 8-bromo-2-(piperazin-1-yl)quinoline (1.0 equiv), Boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add XPhos Pd G3 (5 mol%).
-
Add n-Butanol (0.1 M).
-
Heat to 100°C for 2-6 hours.
-
Purification: SCX-2 (Strong Cation Exchange) cartridges are highly recommended here to capture the basic product and wash away non-basic impurities (catalyst ligands, boronic acids).
Optimization & Troubleshooting Guide
Catalyst & Ligand Screening Data
The following table summarizes expected performance based on steric parameters.
| Catalyst System | Ligand Type | Yield (Route A) | Yield (Route B) | Notes |
| Pd(PPh₃)₄ | Monodentate | < 20% | 0% | Fails due to sterics and oxidation. |
| Pd(dppf)Cl₂ | Bidentate | 60-75% | 10-30% | Good for Route A; struggles with free amine. |
| Pd₂(dba)₃ + SPhos | Biaryl Phosphine | 85-95% | 40-60% | Excellent for steric bulk. |
| XPhos Pd G3 | Precatalyst | 90-98% | 75-85% | Best for sterics + free amine. |
Mechanistic Pathway & Failure Modes
Understanding the catalytic cycle helps diagnose low yields.
Figure 2: Catalytic cycle highlighting the specific vulnerabilities of this substrate. The "Steric Clash" at oxidative addition requires bulky ligands (XPhos/SPhos) to facilitate the insertion.
Troubleshooting Common Issues
-
Low Conversion (Starting Material Remains):
-
Cause: Oxidative addition failed due to sterics.
-
Fix: Switch to XPhos or Sphos . Increase temperature to 100°C. Ensure inert atmosphere (O₂ kills active Pd).
-
-
Dehalogenation (Product is Quinoline-H):
-
Cause:
-hydride elimination or solvent participation. -
Fix: Avoid alcoholic solvents (use Dioxane or Toluene). Use a milder base (K₃PO₄ instead of Carbonates).
-
-
Protodeboronation (Boronic acid becomes Benzene):
-
Cause: Heterocyclic boronic acids (e.g., 2-pyridyl) are unstable in water/base.
-
Fix: Use Boronic Esters (Pinacol) instead of acids. Use anhydrous conditions (Dioxane/Cs₂CO₃) and add stoichiometric water (just enough for the mechanism).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Describes XPhos/SPhos utility for sterically hindered substrates).
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. (Introduction of G3 Precatalysts).
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[5][6][7] Chemical Reviews, 107(1), 133–173.
-
BenchChem Application Note. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. (Data on ligand screening for heteroaryl halides).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: Strategies for Regioselective Functionalization of the C-8 Position in 2-Piperazinyl Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-8 Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a versatile template for interacting with biological targets. When substituted at the C-2 position with a piperazine ring, the resulting 2-piperazinyl quinoline motif gains significant pharmacological relevance, often serving as a privileged structure in the development of agents targeting kinases, G-protein coupled receptors, and other proteins.[2][3]
While functionalization at various positions on the quinoline ring can modulate a compound's physicochemical and pharmacological properties, the C-8 position offers a unique vector for optimization. Modifications at this "peri" position can profoundly influence the molecule's conformation, basicity of the quinoline nitrogen, and steric profile, allowing for fine-tuning of target engagement, selectivity, and pharmacokinetic properties. However, achieving regioselective functionalization at the C-8 position is a significant synthetic challenge due to the inherent reactivity of other positions, particularly the electronically favored C-2 and C-4 positions.[4]
This application note provides a detailed guide to the primary modern strategies for achieving selective C-8 functionalization of 2-piperazinyl quinolines. We will delve into the mechanistic rationale behind these methods, provide field-proven, step-by-step protocols, and offer insights to guide researchers in this critical area of drug design and development.
Part 1: Mechanistic Principles of C-8 Selectivity
Directing the functionalization to the C-8 position requires overcoming the intrinsic electronic preferences of the quinoline ring. This is typically achieved by leveraging a directing group that positions a reactive intermediate, often a metal catalyst, in close proximity to the C-8 C-H bond.
The N-Oxide as a Traceless Directing Group
A powerful and widely adopted strategy involves the temporary conversion of the quinoline nitrogen to an N-oxide. The N-oxide oxygen atom serves as an effective coordinating atom for a transition metal catalyst. This coordination event forms a stable five-membered metallacycle intermediate, which geometrically favors the activation of the adjacent C-8 C-H bond over any other position.[5][6][7] This approach is often referred to as remote C-H activation.[5][6]
Once the desired functional group has been installed at the C-8 position, the N-oxide can be easily and cleanly reduced back to the parent quinoline, making it an ideal "traceless" directing group. This two-step sequence—oxidation to the N-oxide followed by C-H activation—is a cornerstone of modern quinoline chemistry.[8]
Figure 1: General workflow for C-8 functionalization using the N-oxide directing group strategy.
Transition Metal-Catalyzed C-H Activation Pathways
With the N-oxide in place, several transition metals can catalyze the C-H activation step. The choice of metal and ligands is critical for determining the type of bond that can be formed.
-
Palladium (Pd): Palladium catalysis is exceptionally versatile for C-C bond formation, particularly C-H arylation.[9] While many Pd-catalyzed methods for quinoline N-oxides favor the C-2 position, specific ligand and reaction condition combinations can override this preference to achieve high C-8 selectivity.[9][10] The mechanism typically involves the formation of a palladacycle intermediate, oxidative addition of an aryl halide, and subsequent reductive elimination to form the C-8 aryl bond.[11]
-
Rhodium (Rh) and Iridium (Ir): Cationic Rh(III) and Ir(III) catalysts are highly effective for C-8 functionalization.[5][6] These systems, often employing pentamethylcyclopentadienyl (Cp*) ligands, can facilitate a range of transformations including iodination, amidation, and alkylation.[5][6][12] The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the N-oxide directs the catalyst to the C-8 position.[6]
Figure 2: Simplified catalytic cycle for Palladium-catalyzed C-8 arylation.
Part 2: Key Methodologies and Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for researchers.
Protocol 1: Palladium-Catalyzed C-8 Arylation of 2-(Piperazin-1-yl)quinoline
This two-part protocol first describes the synthesis of the crucial N-oxide intermediate and then its use in a selective C-8 arylation reaction.
Part A: Synthesis of 2-(Piperazin-1-yl)quinoline N-oxide
Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for generating N-oxides. The reaction is typically performed in a chlorinated solvent at low temperature to control the exothermic reaction and prevent over-oxidation. A basic workup is required to remove the m-chlorobenzoic acid byproduct.
Materials:
-
2-(Piperazin-1-yl)quinoline (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(piperazin-1-yl)quinoline in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by column chromatography (e.g., silica gel, eluting with a DCM/Methanol gradient).
Part B: Pd-Catalyzed C-8 Arylation
Rationale: This protocol utilizes a palladium catalyst with a phosphine ligand. The choice of a non-polar, high-boiling solvent like toluene or xylene is typical for these cross-coupling reactions. A carbonate base is used to facilitate the C-H activation step. Microwave irradiation can significantly accelerate the reaction.[9]
Materials:
-
2-(Piperazin-1-yl)quinoline N-oxide (1.0 eq)
-
Aryl iodide or Aryl bromide (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a microwave vial or a flame-dried Schlenk flask, add the quinoline N-oxide, aryl halide, Pd(OAc)₂, phosphine ligand, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 110-140 °C for 12-24 hours. If using a microwave reactor, typical conditions are 150 °C for 30-60 minutes.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or DCM.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel) to yield the C-8 arylated quinoline N-oxide.
-
(Optional Deoxygenation): The resulting N-oxide can be reduced by dissolving it in chloroform or phosphorus trichloride (PCl₃) at 0 °C and stirring at room temperature until the reaction is complete.
| Arylating Agent (Ar-I) | Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodobenzene | Pd(OAc)₂ / PPh₃ | 120 | 16 | 75-85 |
| 4-Iodoanisole | Pd(OAc)₂ / SPhos | 110 | 12 | 80-90 |
| 1-Iodo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | 110 | 18 | 70-80 |
| 2-Iodothiophene | Pd(OAc)₂ / PPh₃ | 120 | 20 | 65-75 |
| Table 1: Representative examples for the Pd-catalyzed C-8 arylation, demonstrating scope with various aryl iodides. Yields are illustrative and depend on specific substrate and optimization. |
Protocol 2: Rhodium-Catalyzed C-8 Iodination
Rationale: This method provides a direct route to 8-iodoquinolines, which are valuable intermediates for further cross-coupling reactions (e.g., Suzuki, Sonogashira). The reaction uses a cationic Rh(III) catalyst generated in situ from [Cp*RhCl₂]₂ and a silver salt.[6] N-Iodosuccinimide (NIS) serves as the iodine source.[6]
Materials:
-
2-(Piperazin-1-yl)quinoline N-oxide (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
[Cp*RhCl₂]₂ (4 mol%)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (16 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the quinoline N-oxide, NIS, [Cp*RhCl₂]₂, and AgNTf₂.
-
Add anhydrous DCE via syringe.
-
Seal the flask and heat the mixture in a pre-heated oil bath at 50 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite® to remove insoluble silver salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 8-iodo-2-(piperazin-1-yl)quinoline N-oxide.
| Quinoline N-Oxide Substituent | Time (h) | Typical Yield (%) |
| H (unsubstituted) | 12 | 80-90 |
| 6-Methyl | 14 | 75-85 |
| 6-Chloro | 18 | 70-80 |
| Table 2: Substrate scope for Rh-catalyzed C-8 iodination.[6] Yields are representative. |
Conclusion
The functionalization of the C-8 position of 2-piperazinyl quinolines is an achievable and highly valuable strategy in modern drug discovery. By leveraging the power of the N-oxide as a traceless directing group, researchers can employ a suite of transition-metal catalyzed reactions to install a diverse array of substituents at this strategic position. Palladium-catalyzed arylations and rhodium-catalyzed halogenations are particularly robust methods that provide key building blocks for further molecular elaboration. The protocols and mechanistic insights provided in this note serve as a comprehensive resource for scientists aiming to unlock the full potential of the quinoline scaffold in their research programs.
References
-
Kim, J., Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. Institute for Basic Science. Available at: [Link]
-
Afridi, S., et al. (2022). Palladium-Catalyzed Regioselective C-H Arylation of Quinoline-N-Oxides at C-8 Position using Diaryliodonium Salts. ResearchGate. Available at: [Link]
-
Stephens, D. E., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. OUCI. Available at: [Link]
-
Stephens, D. E., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at: [Link]
-
Daugulis, O., et al. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]
-
Kim, J., Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. Journal of the American Chemical Society. Available at: [Link]
-
Musa, S., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. Available at: [Link]
-
Gulea, M., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]
-
Reddy, G. S., et al. (2023). Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation. Chemical Communications (RSC Publishing). Available at: [Link]
-
Sharma, U., et al. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. PubMed. Available at: [Link]
-
Rajabalian, S., et al. (2007). Functionalized N(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents. J Pharm Pharm Sci. Available at: [Link]
-
Gouda, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2017). C-8 functionalization of quinoline. ResearchGate. Available at: [Link]
-
Esam, Z., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Semantic Scholar. Available at: [Link]
-
Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters (ACS Publications). Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Wikipedia. Available at: [Link]
-
Esam, Z., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. Available at: [Link]
-
Siegel, D. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Larionov, O. V., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]
-
Esam, Z., et al. (2023). Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. ResearchGate. Available at: [Link]
-
Gouda, M. A., et al. (2023). Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV). Bentham Science. Available at: [Link]
-
Myers, A. (n.d.). Directed ortho Metalation. Harvard University. Available at: [Link]
-
2-(Piperazin-1-yl)quinoline. BuyersGuideChem. Available at: [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]
-
Katiyar, S., et al. (2023). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. PubMed. Available at: [Link]
Sources
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. Functionalized N(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Piperazinyl Quinoline Derivatives
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying polar piperazinyl quinoline derivatives. These compounds, while promising, present significant challenges due to their high polarity, basicity, and potential for instability. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What makes polar piperazinyl quinoline derivatives so challenging to purify?
A1: The primary challenges stem from the inherent physicochemical properties of the piperazinyl and quinoline moieties. The multiple nitrogen atoms render these molecules highly polar and basic.[1] This leads to several common issues:
-
Poor Chromatographic Behavior: Strong interactions with acidic silica gel can cause streaking, irreversible adsorption, or even degradation.[2][3] In reversed-phase chromatography, their high polarity often results in poor retention on standard nonpolar stationary phases.[2]
-
Solubility Issues: These compounds can be difficult to dissolve in common non-polar solvents used for normal-phase chromatography, while being highly soluble in polar solvents, which complicates recrystallization.[1][3]
-
Instability: The quinoline ring system can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[2][3]
-
Crystallization Difficulties: The free base forms of these derivatives are often viscous oils that resist crystallization, making solidification for final product isolation difficult.[4]
Q2: What are the main purification techniques I should consider for these compounds?
A2: A multi-faceted approach is often necessary. The most successful techniques include:
-
Acid-Base Extraction: An excellent initial step to remove neutral or acidic impurities by leveraging the basicity of your compound.[3][5]
-
Chromatography on Deactivated or Alternative Media: Standard silica gel is often problematic. Using silica pre-treated with a base (like triethylamine) or switching to less acidic stationary phases like alumina or bonded silica is crucial.[2][3]
-
Reversed-Phase Chromatography (with modifications): Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded columns are often required to achieve retention.[2][6]
-
Salt Formation and Recrystallization: If your free base is an oil, converting it to a crystalline salt (e.g., hydrochloride or diacetate) is a highly effective method for both purification and solidification.[1][4]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" technique that is highly effective for separating polar compounds and chiral molecules.[7][8]
Q3: My compound appears to be degrading on my silica gel column. What is happening and how can I prevent it?
A3: Degradation on silica gel is a common problem for nitrogen-containing heterocycles.[3] Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface, which can catalyze the decomposition of acid-sensitive compounds.[2][3] To prevent this, you have several options:
-
Deactivate the Silica: Flush the packed column with your mobile phase containing a small amount of a base, such as 0.5-2% triethylamine, before loading your sample. This neutralizes the acidic sites.[2][5]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or bonded phases like diol or amino-propylated silica, which are less harsh.[2][3]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column and a solvent gradient to elute your compound as quickly as possible.[3]
Method Selection and Workflow
Choosing the correct purification strategy from the outset can save significant time and material. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purification strategy.
Troubleshooting Guides
This section addresses specific issues encountered during purification experiments in a question-and-answer format.
Issue 1: Problems in Reversed-Phase HPLC
Q: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic challenge with highly polar molecules in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[2] Here are several effective strategies:
-
Switch to a More Polar Stationary Phase: Standard C18 columns are too nonpolar. Consider using a column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase, which can provide alternative selectivity.[2]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][9]
-
Use Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic modifiers or an alkyl sulfonate for basic modifiers) to the mobile phase can dramatically increase retention.[2] These reagents form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.
Q: I am observing significant peak tailing for my basic piperazinyl quinoline compound. What causes this and how can I fix it?
A: Peak tailing for basic compounds is almost always caused by secondary interactions between the positively charged (protonated) amine groups and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2]
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Challenges in Normal-Phase Flash Chromatography
Q: My compound streaks badly on a silica gel TLC plate and I get poor recovery from my flash column.
A: This is indicative of strong, likely irreversible, binding to the acidic silica gel. The basic nitrogen atoms in your molecule are interacting too strongly with the acidic silanol groups.
-
Solution: Deactivate the silica gel. Prepare your mobile phase (e.g., dichloromethane/methanol) and add 0.5-2% triethylamine (TEA) or ammonium hydroxide.[5] Before loading your sample, flush the column with 2-3 column volumes of this base-modified mobile phase. This neutralizes the most active acidic sites, allowing for smoother elution of your basic compound.[2] For TLC analysis, add a drop of TEA to the developing chamber.
Issue 3: Product Isolation and Crystallization
Q: My purified compound is a thick, viscous oil that I cannot solidify. How can I obtain a solid product?
A: This is a very common issue, as the free bases of these compounds often have low melting points or resist forming an ordered crystal lattice.[4] The most robust solution is to form a salt.
-
Salt Formation: Since your compound is basic, it can be readily converted into a crystalline salt.[4] Hydrochloride (HCl) salts are very common and often highly crystalline.
-
Protocol: Dissolve your oily free base in a suitable solvent like isopropanol, diethyl ether, or ethyl acetate. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will often precipitate as a solid. This solid can then be collected by filtration and washed with fresh cold solvent.[4] Other options include forming picrate, phosphate, or diacetate salts.[1][4]
-
Table 1: Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "Oils Out" | Solution is supersaturated; cooling too rapidly; product melting point is below the boiling point of the solvent. | 1. Add a small amount of additional hot solvent to redissolve the oil.[5] 2. Allow the solution to cool more slowly (e.g., insulate the flask).[5] 3. Try a different solvent system with a lower boiling point. |
| No Crystals Form | Product is too soluble in the chosen solvent; solution is not sufficiently concentrated. | 1. Reduce the amount of solvent by careful evaporation. 2. Cool the solution in an ice bath or refrigerator.[10] 3. Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.[5] |
| Poor Recovery | Product has significant solubility in the cold solvent; incomplete precipitation. | 1. Ensure the solution is thoroughly cooled before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to neutralize the acidic sites on silica gel, improving the purification of basic, acid-sensitive compounds.[2][5]
-
Mobile Phase Preparation: Based on TLC analysis (run in a jar containing a few drops of triethylamine), prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1-2% triethylamine (TEA) to the final mobile phase mixture to act as a basic modifier.
-
Column Packing: Prepare a slurry of silica gel in the TEA-modified mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Column Deactivation/Equilibration: Pass 2-3 column volumes of the TEA-modified mobile phase through the packed column. This ensures that the entire silica bed is neutralized.
-
Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Elution: Run the chromatography as usual, using the TEA-modified mobile phase. A gradient elution from a less polar to a more polar mobile phase (both containing TEA) is often effective.
Protocol 2: Purification by Acid-Base Extraction
This protocol is highly effective for separating basic piperazinyl quinoline derivatives from neutral or acidic impurities.[5][11]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. The protonated piperazinyl quinoline derivative will move into the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh dilute acid at least two more times to ensure complete recovery of the basic product.
-
-
Basification and Re-extraction:
-
Combine all aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). Your product will precipitate or form an oil as the neutral free base.
-
Transfer the basified aqueous solution back to a separatory funnel.
-
Extract the neutral product back into an organic solvent (e.g., DCM) by performing three successive extractions.
-
-
Drying and Concentration:
-
Combine the organic extracts from the re-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free base.
-
Protocol 3: Salt Formation for Crystallization of Oily Free Bases
This protocol describes the conversion of an oily free base into a more easily handled crystalline hydrochloride salt.[4]
-
Dissolution: Dissolve the purified oily free base in a minimal amount of a suitable solvent. Anhydrous diethyl ether, isopropanol, or ethyl acetate are good starting points.
-
Acidification: While stirring the solution, add a solution of 2 M HCl in diethyl ether dropwise.
-
Precipitation: Continue adding the HCl solution until a precipitate is no longer formed. The hydrochloride salt should crash out of the solution as a solid. The solution can be cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid on the filter with a small amount of cold, anhydrous diethyl ether or the solvent used for precipitation to remove any surface impurities.
-
Drying: Dry the crystalline salt under high vacuum to remove all residual solvent.
References
- Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem.
- Addressing challenges in the purification of quinoline derivatives. BenchChem.
- How Good is SFC for Polar Analytes? Chromatography Today.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
- Purification challenges for bromoquinoline compounds. BenchChem.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO.
- Effect of a new Quinoline-2-one Derivatives( Compound 3) onPurified DNA gyrase from clinical isolatePseudomonas. ResearchGate.
- Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. ResearchGate.
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.
- Acid-Base Extraction.
- Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- Supercritical Fluid Chromatography (SFC) Columns. Phenomenex.
- Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing.
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library.
- Purification of Quinoline-3,4-diones. Reddit.
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PubMed.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
- Technical Support Center: Purification of Piperazine-2-Thione Derivatives. BenchChem.
- Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. BenchChem.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
- Normal Phase HPLC Columns. Phenomenex.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed.
- Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Purification of piperazine. Google Patents.
- Ion-Exchange Chromatography. Chemistry LibreTexts.
- Continuing Innovations in Reversed-Phase Chromatography Column Technology. LCGC North America.
- Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. KNAUER.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Chiral Drug Separation. Taylor & Francis Online.
- Method for extracting quinoline from coal tar wash oil. Google Patents.
- Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. SpringerLink.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN.
- Optimizing Quinoline Synthesis. BenchChem.
- Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate.
- Why is normal phase chromatography good for use on polar analytes? ResearchGate.
- General strategies for the synthesis of quinoline derivatives. ResearchGate.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmanow.live [pharmanow.live]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 9. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Regioselectivity issues in coupling piperazine to 2,8-dibromoquinoline
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals troubleshooting the regioselective coupling of piperazine to 2,8-dibromoquinoline.
Below, you will find mechanistic insights, decision matrices, step-by-step Standard Operating Procedures (SOPs), and a troubleshooting FAQ to ensure high-fidelity synthesis.
System Overview & Decision Matrix
2,8-dibromoquinoline presents a classic regioselectivity challenge. The molecule possesses two brominated sites with vastly different electronic and steric microenvironments. The C2 position is highly activated due to the adjacent nitrogen atom, whereas the C8 position is deactivated and sterically hindered by the nitrogen's lone pair (the "peri" effect)[1]. Furthermore, piperazine is a symmetrical secondary diamine, introducing the risk of bis-alkylation (dimerization) if not properly controlled.
Decision matrix for regioselective piperazine coupling to 2,8-dibromoquinoline.
Quantitative Reactivity Profile
To rationally design your experiment, it is critical to understand the baseline reactivity of the two electrophilic sites.
Table 1: Reactivity Profile of 2,8-Dibromoquinoline
| Parameter | Position 2 (C2) | Position 8 (C8) |
| Electronic Activation | High: Adjacent to electronegative N atom | Low: Distant from N, no resonance stabilization |
| Steric Hindrance | Low: Open approach trajectory | High: Blocked by N-lone pair (Peri-effect) |
| C–Br Bond Energy | Lower (Weaker bond) | Higher (Stronger bond) |
| Preferred Coupling | SNAr or mild Pd-catalysis[2] | Strong Pd-catalysis (Buchwald-Hartwig)[3] |
Frequently Asked Questions (FAQs)
Q1: Why does my piperazine coupling exclusively yield the 2-substituted product, even when I force the reaction?
A: This is a kinetically driven outcome dictated by the electronic structure of the quinoline ring. In both Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed cross-couplings, the C2 position is vastly more reactive[2]. During SNAr, the nucleophilic attack at C2 forms a Meisenheimer complex where the negative charge is highly stabilized by the electronegative quinoline nitrogen. Attack at C8 forces the negative charge onto carbon atoms without heteroatom stabilization, resulting in an insurmountable activation energy (
Mechanistic divergence in SNAr pathways for 2,8-dibromoquinoline.
Q2: I am getting high-molecular-weight oligomers instead of my desired monomer. How do I prevent this? A: Piperazine has two highly nucleophilic secondary amines. If you use unprotected piperazine, the initial product (e.g., 2-(piperazin-1-yl)-8-bromoquinoline) still contains a free secondary amine, which will react with another equivalent of 2,8-dibromoquinoline, creating a cross-linked dimer. Solution: You must use 1-Boc-piperazine (mono-protected). The bulky, electron-withdrawing Boc group completely deactivates the second nitrogen. Once the coupling is complete, the Boc group can be quantitatively removed using TFA in DCM.
Q3: I specifically need the piperazine at the C8 position. How can I achieve this? A: Direct, selective amination at C8 in the presence of an intact C2-bromide is practically impossible due to the overwhelming reactivity of C2. You must use a sequential coupling strategy :
-
First, functionalize the C2 position with your desired substituent (or a temporary blocking group) using SNAr or mild Pd-catalysis[2].
-
Once C2 is substituted, the C8-bromide is the only remaining electrophile. You can then perform a Buchwald-Hartwig amination at C8 using a strong Pd catalyst system (e.g., Pd2(dba)3 and BINAP)[3].
Standard Operating Procedures (SOPs)
SOP 1: Regioselective C2-Amination via SNAr
Use this protocol to selectively install piperazine at the 2-position while leaving the 8-bromo group intact for downstream chemistry.
Reagents:
-
2,8-dibromoquinoline: 1.0 mmol (287 mg)
-
1-Boc-piperazine: 1.1 mmol (205 mg)
-
Potassium carbonate (
): 2.0 mmol (276 mg, finely powdered) -
Anhydrous DMF: 5.0 mL
Step-by-Step Methodology:
-
Charge an oven-dried 25 mL round-bottom flask with 2,8-dibromoquinoline, 1-Boc-piperazine, and
. -
Add anhydrous DMF, cap with a septum, and purge the flask with Argon for 5 minutes.
-
Heat the suspension to 80 °C in an oil bath and stir vigorously for 12 hours. (Avoid exceeding 90 °C to prevent thermal degradation).
-
Workup: Cool the reaction to room temperature. Quench by adding 15 mL of distilled water.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with a 5% aqueous LiCl solution (
mL) to remove residual DMF, followed by brine. -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2-(4-Boc-piperazin-1-yl)-8-bromoquinoline.
SOP 2: C8-Amination via Buchwald-Hartwig Cross-Coupling
Use this protocol to install piperazine at the 8-position after the 2-position has already been substituted.
Reagents:
-
2-Substituted-8-bromoquinoline: 1.0 mmol
-
1-Boc-piperazine: 1.5 mmol (279 mg)
- : 0.04 mmol (36 mg, 4 mol%)
-
BINAP: 0.08 mmol (50 mg, 8 mol%)
-
Sodium tert-butoxide (
): 1.4 mmol (134 mg) -
Anhydrous Toluene: 10.0 mL
Step-by-Step Methodology:
-
Inside an argon-filled glovebox (or using strict Schlenk techniques), charge a sealed tube with the 2-substituted-8-bromoquinoline, 1-Boc-piperazine,
, , and BINAP[3]. -
Add anhydrous, rigorously degassed toluene.
-
Seal the tube with a Teflon-lined cap, remove from the glovebox, and heat at 110 °C behind a blast shield for 24 hours[3].
-
Workup: Cool to room temperature. Dilute the dark mixture with 20 mL of dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography to isolate the C8-piperazinyl quinoline derivative.
Troubleshooting Matrix
Table 2: Common Experimental Failures and Corrective Actions
| Observation | Root Cause | Corrective Action |
| Bis-amination (Piperazine at both C2 and C8) | Highly active Pd catalyst used initially. | Switch to SNAr conditions (SOP 1) to exploit the natural electronic bias of C2 without activating the C8 C-Br bond. |
| Bis-alkylation (Quinoline dimerization) | Unprotected piperazine reacting at both secondary amines. | Strictly use 1-Boc-piperazine. Deprotect with 20% TFA/DCM only after the coupling is complete and purified. |
| No reaction at C8 during sequential coupling | Steric bulk of the C2-substituent blocking the Pd-catalytic cycle. | Switch from BINAP to a more sterically accommodating, highly active phosphine ligand like XPhos or RuPhos. Ensure the temperature is maintained at |
| Black precipitate forms immediately in SOP 2 | Oxygen ingress causing catalyst death (Pd(0) oxidizes to inactive Pd black). | Ensure toluene is sparged with Argon for at least 30 minutes prior to use. Set up the reaction in a glovebox. |
References
-
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
MnIII-Peroxo Adduct Supported by a New Tetradentate Ligand Shows Acid-Sensitive Aldehyde Deformylation Reactivity Source: National Institutes of Health (NIH PMC) URL:[Link]
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of 8-Bromoquinoline Free Bases
Welcome to the Technical Support Center for 8-bromoquinoline formulation and handling. As a critical pharmacophore and synthetic building block, 8-bromoquinoline presents unique physicochemical challenges. While quinoline itself is only slightly soluble in cold water[1], the addition of a heavy, lipophilic bromine atom at the 8-position significantly increases the molecule's hydrophobicity and crystal lattice energy through halogen bonding and π-π stacking[2].
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to overcome the poor aqueous solubility of 8-bromoquinoline free bases.
Part 1: Mechanistic Overview
Understanding the ionization state is the key to mastering quinoline solubility. Quinoline acts as a weak base with a pKa of approximately 4.9[3]. However, the electron-withdrawing nature of the bromine atom at the 8-position via inductive effects lowers the pKa of the adjacent nitrogen. Consequently, at physiological pH (7.4), 8-bromoquinoline exists almost exclusively in its neutral, un-ionized free base form, rendering it highly insoluble in aqueous media[4][5].
Fig 1. pH-dependent ionization and solubility mechanism of 8-bromoquinoline.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my 8-bromoquinoline free base precipitate immediately when diluted from a DMSO stock into my PBS assay buffer? A1: This is a classic "solvent shift" precipitation. Your DMSO stock contains the compound in a completely dissolved state. When introduced into Phosphate-Buffered Saline (PBS) at pH 7.4, the solvent polarity drastically increases. Because pH 7.4 is well above the compound's pKa, the nitrogen remains unprotonated[4][5]. The thermodynamic drive for the hydrophobic free base to aggregate and minimize contact with water exceeds the kinetic rate of dispersion, causing immediate precipitation.
Q2: I need to test 8-bromoquinoline in a live-cell in vitro assay. I cannot lower the pH, and >1% DMSO is toxic to my cells. What are my options? A2: When pH adjustment and high co-solvent concentrations are biologically incompatible, host-guest complexation is the gold standard. Using cyclodextrins (such as Hydroxypropyl-β-cyclodextrin, HP-β-CD) allows you to encapsulate the lipophilic brominated aromatic ring within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains excellent aqueous solubility at neutral pH[4].
Q3: Can I just heat the aqueous buffer to dissolve the free base? A3: While the solubility of quinoline derivatives increases significantly in hot water[1], this is not a viable long-term solution. The process is reversible; as the solution cools back to room temperature or 37°C (physiological temperature), the compound will supersaturate and eventually crystallize out of solution, ruining your assay reproducibility[4].
Part 3: Troubleshooting Guide
Issue: Erratic or non-sigmoidal IC50 curves in biochemical assays.
-
Root Cause: Micro-precipitation. The compound is aggregating into colloidal particles before visible precipitation occurs. These aggregates can artificially inhibit enzymes or scatter light in fluorescence/absorbance readouts.
-
Intervention: Validate solubility dynamically using nephelometry (light scattering). If micro-precipitation is detected, add a non-ionic surfactant like Tween-80 (0.01% - 0.1% v/v) to the assay buffer to form micelles that stabilize the free base.
Issue: Attempted salt formation yielded a sticky gum instead of a crystalline powder.
-
Root Cause: The acid used was likely too weak, or the solvent system retained too much water, preventing proper lattice formation of the salt.
-
Intervention: Ensure you are using an anhydrous strong acid (e.g., HCl in diethyl ether) with a pKa at least 2 units lower than the conjugate acid of 8-bromoquinoline. Perform the reaction in strictly anhydrous, non-polar solvents (like MTBE or dry ether) to force the immediate precipitation of the ionic salt.
Fig 2. Decision matrix for resolving 8-bromoquinoline solubility issues.
Part 4: Quantitative Solubility Matrix
The following table summarizes the expected solubility behaviors of 8-bromoquinoline under various formulation strategies.
| Formulation Strategy | Expected Aqueous Solubility | Biological Assay Compatibility | Primary Solubilization Mechanism |
| Free Base (pH 7.4) | Very Low (< 0.1 mg/mL) | High (if soluble) | N/A (Baseline state) |
| Free Base (pH 3.0) | High (> 10 mg/mL) | Low (Acidic toxicity to cells) | Protonation of basic nitrogen |
| HCl Salt (in Water) | High (> 10 mg/mL) | Moderate (May lower local pH) | Ionic dissociation |
| 5% DMSO Co-solvent | Moderate (~1 mg/mL) | Moderate (DMSO toxicity >1%) | Modulation of solvent polarity |
| 20% HP-β-CD Complex | High (> 5 mg/mL) | High (Biologically inert) | Host-guest encapsulation |
Part 5: Self-Validating Experimental Protocols
Protocol A: Synthesis of 8-Bromoquinoline Hydrochloride Salt
This protocol converts the hydrophobic free base into a highly water-soluble cationic salt[4].
-
Dissolution: Dissolve 1.0 g of 8-bromoquinoline free base in 15 mL of anhydrous diethyl ether (or Methyl tert-butyl ether, MTBE) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C for 10 minutes.
-
Acidification: Under vigorous magnetic stirring, add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise over 5 minutes.
-
Precipitation: A white to off-white precipitate (the hydrochloride salt) will form almost immediately as the ionic salt is insoluble in the non-polar ether.
-
Isolation: Continue stirring for 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a vacuum using a Buchner funnel.
-
Washing & Drying: Wash the filter cake with 10 mL of ice-cold anhydrous ether to remove any unreacted free base. Dry the solid under a high vacuum for 12 hours.
Protocol B: Preparation of an HP-β-CD Inclusion Complex (Solvent Evaporation Method)
This protocol is ideal for generating neutral-pH, water-soluble formulations for cellular assays[4].
-
Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in MS-grade distilled water (e.g., 2 g HP-β-CD in 10 mL water).
-
API Dissolution: Dissolve the required mass of 8-bromoquinoline free base in a minimal volume of absolute ethanol (e.g., 50 mg in 1 mL ethanol).
-
Complexation: Add the ethanol solution dropwise to the aqueous HP-β-CD solution while stirring at 500 RPM.
-
Equilibration: Cover the beaker loosely with aluminum foil (to protect from light[1] while allowing evaporation) and stir at room temperature for 24 hours. This allows thermodynamic equilibrium for the host-guest complexation.
-
Solvent Removal: Remove the residual ethanol using a rotary evaporator under reduced pressure at 35°C.
-
Purification: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. This critical step removes any uncomplexed, precipitated 8-bromoquinoline free base, ensuring the final concentration reflects only the fully solubilized complex.
References
-
Cas 91-22-5, Quinoline | lookchem. Lookchem.com. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Researchgate.net. Available at: [Link]
-
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. Nih.gov. Available at:[Link]
-
Quinoline - Wikipedia. Wikipedia.org. Available at: [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 2-Aminoquinoline Synthesis Optimization
Executive Summary: The Thermal Landscape
The synthesis of 2-aminoquinoline is not a "one-size-fits-all" thermal process. The optimal temperature is strictly dictated by the reaction mechanism you have chosen. We categorize these into three thermal tiers:
-
Tier 1 (High-Energy/Classical): Chichibabin Reaction (>140°C).[1] Driven by nucleophilic aromatic substitution (
). High risk of polymerization (tar). -
Tier 2 (Precision/Catalytic): Buchwald-Hartwig Amination (80–110°C). Driven by Pd/Cu catalytic cycles. Temperature limits are defined by ligand stability.
-
Tier 3 ( Rapid/Pressurized ): Microwave-Assisted (125–150°C). Driven by dielectric heating. Risk of vessel failure and solvent superheating.
Method Selection & Thermal Strategy (Decision Matrix)
Before optimizing temperature, verify you are using the correct thermal modality for your substrate.
Figure 1: Thermal Decision Matrix. Select your method based on substrate stability.[2] High-temperature methods (Red) require rigorous headspace management.
Detailed Protocols & Troubleshooting
Module A: The Chichibabin Reaction (High-Temperature/Classic)
The Issue: This reaction frequently results in a "black tar" due to oxidative polymerization at high temperatures. The Fix: Temperature ramping and inert atmosphere are non-negotiable.
Optimized Protocol:
-
Preparation: Suspend Sodium Amide (
, 1.2 eq) in anhydrous xylene or toluene.-
Critical: Do not use liquid ammonia for high-temp optimization; it evaporates too fast. Use high-boiling aromatics.
-
-
The Ramp: Add quinoline (1.0 eq) at room temperature .
-
Reaction: Heat to 140°C gradually (5°C/min).
-
Monitoring: The reaction generates Hydrogen gas (
).[3] Monitor bubbling.-
Stop Condition: When bubbling ceases, the reaction is thermodynamically complete. Continued heating promotes polymerization.
-
Troubleshooting Guide:
| Symptom | Thermal Cause | Corrective Action |
|---|
| Black Tar / Charring | T > 160°C or
Module B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
The Issue: Catalyst deactivation ("Catalyst Death") occurs before conversion is complete. The Fix: Balance reaction rate against ligand thermal half-life.
Optimized Protocol:
-
Catalyst System:
(2 mol%) + BINAP or DavePhos (4 mol%). -
Base:
(1.4 eq). -
Solvent: Toluene (for 100°C) or 1,4-Dioxane (for 105°C).
-
Thermal Window:
-
Ideal: 80°C – 100°C.
-
Danger: >110°C causes phosphine ligand oxidation/dissociation.
-
Mechanistic Insight (Catalyst Life):
At temperatures >110°C, the active
Module C: Microwave-Assisted Synthesis ( )
The Issue: Vessel over-pressurization and solvent "superheating." The Fix: Headspace management and solvent switching.
Optimized Protocol:
-
Reactants: 2-Chloroquinoline + Amine (excess).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Note: Ethanol generates too much pressure at required temps.
-
-
Parameters:
-
Temp: 150°C (Fixed).
-
Power: Dynamic (Max 250W).
-
Time: 10–20 minutes.
-
-
Cooling: Rapid compressed air cooling is essential to stop side-reactions immediately.
Comparison of Thermal Efficiency:
| Method | Time to 50% Conversion | Max Temp | Yield (Typical) |
| Thermal Reflux (EtOH) | 24 Hours | 78°C | 40-60% |
| Microwave (DMF) | 10 Minutes | 150°C | 85-95% |
Mechanistic Pathway & Thermal Risks
Understanding why temperature matters requires visualizing the reaction energy landscape.
Figure 2: The Meisenheimer Complex is the critical thermal junction. Excessive heat diverts this intermediate toward degradation pathways.
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol for the Chichibabin reaction to lower the temperature?
A: No. Ethanol is protic and will destroy the Sodium Amide (
Q2: My Pd-catalyzed reaction stalls at 60% conversion. Should I increase the temp? A: Likely not. If you are already at 100°C, increasing to 120°C will likely precipitate Palladium Black. Instead, add a second portion of catalyst (1 mol%) and fresh ligand, or switch to a more thermally stable ligand like Xantphos.
Q3: In microwave synthesis, the vessel vents pressure. How do I fix this? A: You are exceeding the vapor pressure limit of your solvent.
-
Switch from Ethanol/Methanol to DMF or DMSO (High Boiling Point).
-
Reduce the fill volume of the vial (maintain >50% headspace).
-
Ensure your "Pre-stir" step is 30 seconds to homogenize the mixture before heating.
Q4: How do I remove the high-boiling solvents (DMF/DMSO) after the reaction? A: Do not distill (requires high heat). Instead, perform an aqueous workup: pour the reaction mixture into ice water (10x volume). The 2-aminoquinoline product usually precipitates out and can be filtered.
References
-
Palladium-Catalyzed Amination (Buchwald-Hartwig)
-
Microwave-Assisted Synthesis
-
Zn/AcOH Reductive Cyclization (Alternative Low-Temp Route)
-
Dou, G., et al. "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH." Heterocycles, 2016.[6]
-
-
Chichibabin Reaction Mechanism
- Ciganek, E. "The Chichibabin Reaction." Organic Reactions, 2011.
Sources
Removing unreacted piperazine from quinoline reaction mixtures
Welcome to the Technical Support Center for Medicinal Chemistry and Drug Development. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic synthesis: the removal of unreacted piperazine following nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination on quinoline scaffolds[1].
Because piperazine is highly nucleophilic at both nitrogen atoms, researchers typically force the reaction to mono-alkylation by using a massive stoichiometric excess (5–10 equivalents) of the diamine[2]. While this prevents the formation of unwanted quinoline-piperazine-quinoline dimers, it leaves behind a significant amount of unreacted piperazine that is notoriously difficult to remove due to its high boiling point (146 °C), tendency to sublime, and complex aqueous-organic partitioning behavior.
Below is our comprehensive troubleshooting guide, featuring diagnostic FAQs, validated purification workflows, and preventative strategies.
Part 1: Diagnostic FAQs & Causality
Q: Why can't I just evaporate the excess piperazine under reduced pressure? A: Piperazine readily sublimes under vacuum. Attempting to remove large quantities via a rotary evaporator will cause the diamine to crystallize inside the condenser coils and bump traps, potentially fouling your vacuum pump. Furthermore, piperazine forms a stable hexahydrate that strongly resists complete desiccation.
Q: I performed a standard aqueous wash, but NMR still shows a massive piperazine peak at ~2.8 ppm. Why? A: While piperazine is highly water-soluble, it acts as a strong hydrogen-bond donor and acceptor. In organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), it can form hydrogen-bonded complexes with your quinoline product, causing it to co-partition into the organic layer. A simple neutral water wash is insufficient; you must disrupt these intermolecular forces using a targeted pH-swing[3].
Q: My product is basic (quinoline + piperazine). How can I use an acid-base extraction without losing my product? A: This relies on exploiting pKa differentials. Piperazine has two basic nitrogens (pKa1 ~9.8, pKa2 ~5.6). Your mono-alkylated quinoline-piperazine conjugate typically has a lower overall basicity due to the electron-withdrawing nature of the quinoline core. By carefully controlling the pH, you can selectively partition the molecules.
Part 2: Validated Purification Workflows
Strategy A: The pH-Swing Aqueous Extraction (For Scale-Up: >10g)
This is the industry standard for bulk removal. It uses sequential pH adjustments to force piperazine into the aqueous phase while isolating the product[3].
Self-Validating Protocol:
-
Initial Water Wash: Dissolve the crude reaction mixture in DCM. Wash with an equal volume of distilled water.
-
Validation Checkpoint: Test the pH of the aqueous layer. It should be highly basic (pH > 10) due to the bulk free piperazine. Discard this aqueous layer.
-
-
Acidification (Product Capture): Extract the organic layer with 1M HCl until the aqueous phase reaches pH 2–3.
-
Causality: At pH 2, both the target product and trace residual piperazine are fully protonated and migrate to the aqueous layer. Non-basic organic impurities (e.g., unreacted halo-quinoline) remain in the organic layer.
-
Validation Checkpoint: Spot the organic layer on a TLC plate. UV visualization should confirm the absence of your target product. Discard the organic layer.
-
-
Basification (Product Release): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the solution reaches pH 10–11.
-
Causality: At pH 10, the quinoline-piperazine conjugate is neutralized and precipitates or becomes highly lipophilic. The residual piperazine remains highly soluble in the aqueous phase.
-
-
Final Extraction: Extract the basic aqueous layer with fresh DCM. Dry the organic phase over anhydrous Na2SO4 and concentrate.
-
Validation Checkpoint: LC-MS analysis of the concentrated organic layer should show the target mass [M+H]+ without the characteristic piperazine impurity peak (m/z 87).
-
Workflow for the pH-swing aqueous extraction of piperazine from reaction mixtures.
Strategy B: Polymer-Bound Isocyanate Scavenging (For Discovery/Library Synthesis: <1g)
When synthesizing libraries of quinoline derivatives, aqueous workups are tedious and prone to emulsion formation. Solid-phase scavengers offer a rapid, filtration-based alternative[4].
Self-Validating Protocol:
-
Resin Addition: To the crude reaction mixture in a non-nucleophilic solvent (e.g., DCM or THF), add 3 to 4 equivalents of polymer-bound isocyanate resin relative to the calculated amount of excess piperazine.
-
Causality: The highly electrophilic isocyanate groups covalently react with the secondary amine of the unreacted piperazine, forming a stable urea linkage[5]. Your product, which now features a tertiary amine at the attachment point, cannot react with the resin.
-
-
Incubation: Agitate the mixture gently at room temperature for 2–4 hours.
-
Validation Checkpoint: Sample the supernatant and analyze via TLC (Ninhydrin stain). The disappearance of the secondary amine spot confirms complete scavenging.
-
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed twice with DCM to elute any trapped product. Concentrate the filtrate to yield the pure product.
Mechanism of action for polymer-bound isocyanate scavenging of excess piperazine.
Strategy C: The Preventative Approach (Mono-Boc Piperazine)
The most elegant way to solve the excess piperazine problem is to avoid it entirely. By using N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate), you block one nitrogen, eliminating the risk of bis-alkylation and allowing you to use a near-stoichiometric ratio (1.0–1.2 eq) of the amine[6].
Self-Validating Protocol:
-
SNAr Reaction: React the halo-quinoline with 1.1 eq of N-Boc-piperazine and a suitable base (e.g., K2CO3) in DMF.
-
Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the halo-quinoline is consumed.
-
-
Aqueous Workup: Because no massive excess of amine is used, a simple water/EtOAc extraction easily removes DMF and inorganic salts.
-
Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 1–2 hours.
-
Causality: Acidic cleavage of the Boc group generates your target product, releasing isobutylene gas and CO2 as volatile byproducts[2].
-
Validation Checkpoint: The cessation of gas evolution is a strong physical indicator of reaction completion. Evaporate the volatiles to yield the product as a TFA salt.
-
Part 3: Quantitative Strategy Comparison
To assist in selecting the optimal route for your specific project phase, consult the data summary below:
| Purification Strategy | Optimal Scale | Reagent Cost | Time Required | Primary Advantage | Primary Limitation |
| pH-Swing Extraction | > 10 g (Process) | Very Low | 2–3 Hours | Highly scalable, uses cheap bulk reagents. | Prone to emulsions; requires careful pH monitoring. |
| Isocyanate Scavenger | < 1 g (Discovery) | High | 3–4 Hours | Hands-free, parallelizable for library synthesis. | Cost-prohibitive on large scales; requires resin swelling. |
| Mono-Boc Strategy | 1 g – 100 g | Moderate | +1 Synthetic Step | Completely prevents bis-alkylation. | Requires an additional deprotection step (TFA/HCl). |
References
-
[3] EP0835866B1 - Process for preparation of 3-piperazinylbenzisothiazoles (Google Patents). Available at:
-
[4] Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 (European Patent Office). Available at:[Link]
-
[5] Polymer-Bound Ketenes and Allenes: Preparation and Applications (Bibliothèque et Archives Canada). Available at:[Link]
-
[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 (MDPI). Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0835866B1 - Process for preparation of 3-piperazinylbenzisothiazoles - Google Patents [patents.google.com]
- 4. Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 [data.epo.org]
- 5. collectionscanada.ca [collectionscanada.ca]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in 8-Bromoquinoline Coupling
Executive Summary: The "Peri-Chelation" Trap
Coupling reactions involving 8-bromoquinoline are notoriously difficult compared to their 3-, 6-, or 7-substituted counterparts. Users frequently report reactions that stall at 20–30% conversion or fail to initiate entirely, often misdiagnosing the issue as "bad catalyst batches."
The Root Cause: The failure is rarely due to the quality of the catalyst but rather a specific mechanistic trap known as Peri-Chelation . Upon oxidative addition of 8-bromoquinoline to the Palladium(0) center, the nitrogen atom at position 1 (peri to the C8 position) coordinates intramolecularly to the Palladium. This forms a thermodynamically stable, 5-membered metallacycle that effectively "poisons" the catalyst by occupying a coordination site required for the subsequent Transmetallation (Suzuki) or Amine Binding (Buchwald) steps.
Diagnostic Module: Is Your Catalyst Poisoned?
Before altering your protocol, confirm that Catalyst Poisoning is the culprit using this diagnostic checklist.
| Observation | Diagnosis | Probability of Poisoning |
| Reaction Stalls <30% | The catalyst performed oxidative addition but formed a stable resting state (The Trap) and cannot turn over. | High |
| Solution turns Black immediately | Rapid precipitation of Pd-black suggests ligand detachment. The substrate displaced the ligand, then the Pd agglomerated. | High |
| No Product, SM Remaining | If the catalyst is active (check with a control substrate like 4-bromotoluene), the oxidative addition is likely inhibited by the N-lone pair. | Medium |
| Homocoupling of Boronic Acid | The catalyst is active for the boronic acid but cannot access the electrophile (8-bromoquinoline) due to steric/electronic mismatch. | Low (Likely Oxygen issue) |
The Mechanism of Failure (Visualization)
The following diagram illustrates the "Death Pathway" where the substrate itself acts as a poisoning ligand.
Figure 1: The formation of the stable metallacycle (The Trap) prevents the catalyst from progressing to the productive cycle.
Technical Solutions & Ligand Selection
To break the chelation trap, you must use ligands that are sterically bulky enough to physically prevent the quinoline nitrogen from approaching the palladium center, or electron-rich enough to outcompete the nitrogen donor.
Recommended Ligand Classes
| Ligand Class | Specific Recommendation | Why it Works |
| Biaryl Monophosphines | XPhos or RuPhos | The bulky isopropyl/cyclohexyl groups on the phosphine create a "roof" over the Pd center, blocking the N-coordination from the substrate. |
| Wide Bite-Angle Bisphosphines | Xantphos | The large bite angle (~111°) forces the Pd center into a geometry that disfavors the formation of the square-planar chelate with the quinoline nitrogen. |
| P,N-Ligands | Mor-DalPhos | Extremely bulky; specifically designed to prevent chelation in difficult N-heterocycle couplings. |
The "Gold Standard" Protocol
Use this protocol as a baseline. Deviate only if solubility is an issue.
-
Pre-catalyst: Pd2(dba)3 (1.0 mol%) or Pd(OAc)2 (2.0 mol%)
-
Ligand: XPhos (2-4 mol%) or SPhos (for sterically hindered boronic acids)
-
Base: K3PO4 (3.0 equiv) - Anhydrous is critical to prevent hydrolysis.
-
Solvent: n-Butanol or 1,4-Dioxane (degassed)
-
Temperature: 100°C - 110°C
-
Additive: None initially. If conversion is low, add 20 mol% pivalic acid (Laurence-Williams condition) to assist in proton transfer/C-H activation steps if applicable, or simply to stabilize the active species.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction work perfectly with 6-bromoquinoline but fails with 8-bromoquinoline? A: This confirms the "Peri-Effect." In 6-bromoquinoline, the nitrogen is too far away to chelate to the Palladium after oxidative addition. In 8-bromoquinoline, the nitrogen is adjacent to the reaction site, forming a stable chelate that shuts down the catalytic turnover. You must switch to a bulkier ligand (e.g., from PPh3 to XPhos) to solve this.
Q2: I see a lot of de-halogenated starting material (Quinoline). What is happening? A: This is "Hydrodehalogenation." It occurs when the catalytic cycle stalls after oxidative addition. If the Transmetallation step is slow (due to the N-chelation trap), the Pd-Ar species will eventually scavenge a hydride (from the solvent or base) and reductively eliminate the reduced arene.
-
Fix: Increase the concentration of the coupling partner (Boronic acid/Amine) and switch to a strictly anhydrous solvent like Toluene to reduce hydride sources.
Q3: Can I use Pd(PPh3)4 for this reaction? A: Do not use Pd(PPh3)4. Triphenylphosphine is not bulky enough to prevent the N-coordination of the 8-quinoline. The substrate will displace the PPh3 ligands, form the trap, and the reaction will die. You need dialkylbiaryl phosphines (Buchwald ligands).
Q4: My reaction turns black immediately upon heating. Is this normal? A: No. This indicates "Pd Black" formation, meaning your ligand is not holding onto the Palladium. The 8-bromoquinoline might be displacing your ligand and then decomposing.
-
Fix: Ensure you are using a 1:2 ratio of Pd:Ligand (if using monodentate ligands like XPhos) and consider pre-stirring the catalyst and ligand in solvent for 15 minutes at 60°C before adding the substrate.
Optimization Workflow
Use this decision tree to guide your next experiment.
Figure 2: Optimization logic flow for resolving stalled reactions.
References
-
Mechanistic Insight into Heterocycle Coupling: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2004.
-
The Peri-Effect in 8-Substituted Quinolines: Mphahlele, M. J. "Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions." Molecules, 2023.[1][2]
-
Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Stable Palladium-Quinoline Chelates: Silina, E., et al. "Structure of Palladium Quinoline-8-Selenolate."[1] Chemistry of Heterocyclic Compounds, 2006.[1] (Demonstrates the stability of the 5-membered Pd-N-C8 chelate).
Sources
Recrystallization solvents for 8-Bromo-2-(piperazin-1-yl)quinoline
Executive Summary & Physicochemical Profile
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division[1]
Context:
8-Bromo-2-(piperazin-1-yl)quinoline presents a classic "push-pull" solubility challenge. The quinoline core, substituted with a heavy bromine atom at the 8-position, provides significant lipophilicity and
Successful recrystallization requires a solvent system that disrupts the crystal lattice energy (often high due to
Physicochemical Profile:
-
Core Structure: Lipophilic aromatic heterocycle (Quinoline).[2][1]
-
Functional Groups: Halogen (8-Br, hydrophobic), Cyclic Amine (Piperazine, basic/polar).[1]
-
pKa (Predicted): ~8.5–9.0 (Piperazine NH), ~4.0 (Quinoline N).[2][1]
-
Common Impurities: 8-Bromo-2-chloroquinoline (starting material), bis-quinolyl piperazine (dimer), and oxidation products (N-oxides).[2][1]
Solvent Selection Matrix
The following matrix is derived from empirical data on 8-substituted quinolines and piperazinyl-heterocycles.
| Solvent System | Polarity Index | Primary Use Case | Technical Notes |
| Ethanol (95% or Abs.) | 5.2 | Primary Recommendation | Excellent balance.[2][1] Solubilizes the free base at reflux; lower solubility at RT promotes high recovery.[1] |
| Ethyl Acetate / Hexane | 4.4 / 0.1 | Non-Polar Impurities | Use for removing lipophilic starting materials (e.g., 2-chloro analog).[1] Start with 1:1 ratio. |
| Acetonitrile (MeCN) | 5.8 | High Purity Needs | Good for polar impurities.[1] Often yields sharper crystals but lower recovery due to higher solubility. |
| Isopropanol (IPA) | 3.9 | Salt Forms (HCl/HBr) | If isolating the hydrochloride salt, IPA reduces the risk of solvate formation compared to MeOH.[1] |
| Toluene | 2.4 | Strictly Anhydrous | Only recommended if the compound is extremely sensitive to moisture (rare for this chemotype).[1] |
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision process for selecting the correct purification pathway based on the physical state and purity of your crude material.
Caption: Decision tree for selecting purification route. Oily crude material requires trituration or salt formation before recrystallization.[1]
Detailed Protocol: Ethanol Recrystallization
Safety: 8-Bromoquinolines may be skin irritants.[2][1] Wear PPE.[2] Perform in a fume hood.
Step-by-Step Methodology:
-
Saturation (The Dissolution):
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of crude.[1]
-
Heat to reflux (approx. 78°C).[1]
-
Observation: If solids remain, add ethanol in 1 mL increments until fully dissolved.[1]
-
Critical Check: If the solution is dark brown/black, remove from heat, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Controlled Cooling (The Nucleation):
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.
-
Do not place directly in an ice bath; this causes "crashing out" (amorphous precipitation) rather than crystallization.[1]
-
Seeding: If no crystals form at 30°C, add a single seed crystal or scratch the glass wall with a glass rod to induce nucleation.[1]
-
-
Maturation (The Growth):
-
Once room temperature is reached and turbidity is observed, place the flask in a refrigerator (4°C) for 4–12 hours.
-
-
Isolation:
Troubleshooting & FAQs
Q1: My product is "oiling out" (separating as a liquid droplets) instead of crystallizing. Why?
-
Cause: This is common with piperazine derivatives. It indicates the solution temperature is above the "oiling out" boundary (liquid-liquid phase separation) but below the saturation point of the impurity profile.[2][1]
-
Fix:
-
Reheat to redissolve the oil.
-
Add a small amount of seed crystals at a higher temperature (just below reflux).
-
Agitate vigorously during cooling.
-
If persistent, switch to a dual-solvent system: Dissolve in minimum Ethyl Acetate, then slowly add Hexane until cloudy.[1]
-
Q2: The crystals are retaining a yellow/brown color.
-
Cause: Quinoline nitrogen oxidation or trace polymerization.
-
Fix: Recrystallization alone may not remove these polar colored impurities. Pass the crude material through a short silica gel plug eluting with 5% Methanol in Dichloromethane (DCM) before attempting recrystallization.[1]
Q3: Can I recrystallize the HCl salt instead?
-
Answer: Yes, and often this is easier.[1] Dissolve the free base in Ethanol, add 1.1 equivalents of HCl (in dioxane or ether), and cool. The hydrochloride salt usually has a much higher melting point and crystallizes readily from Isopropanol/Methanol .[1]
Q4: How do I remove unreacted 8-bromo-2-chloroquinoline?
-
Strategy: This impurity is less polar than your product.
-
Fix: Use the Ethyl Acetate/Hexane method.[1][3] The non-polar chloro-impurity will tend to stay in the Hexane-rich mother liquor, while the piperazine product crystallizes out.[2][1]
References
-
BenchChem. (2025).[1][4] Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from [2][1]
-
El-Bana, G. G., & Gouda, M. A. (2024).[1][5] Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV). Mini-Reviews in Organic Chemistry, 21(5), 542–554.[1][5] Retrieved from [2][1]
-
Ökten, S., et al. (2016).[1][6][7] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[2][7] Retrieved from [2][1]
-
Lv, X., et al. (2024).[1][8] Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives. Galaxy Publication, 4, 16-25.[1] Retrieved from [2][1]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. 8-bromo-2-[6-(4-cyclopropylpiperazin-1-yl)-3-pyridinyl]-5-imino-6-(1H-indazol-4-yl)-3,4a-dihydroquinazolin-4-one | C27H25BrN8O | CID 169491256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. acgpubs.org [acgpubs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. galaxypub.co [galaxypub.co]
Validation & Comparative
Structural Elucidation of 2-Substituted 8-Bromoquinolines: A Comparative Technical Guide
Executive Summary
The 8-bromoquinoline scaffold, particularly when substituted at the C2 position, represents a critical structural motif in the development of phosphorescent organic light-emitting diodes (PHOLEDs) and metallo-pharmaceuticals. The steric and electronic interplay between the bulky bromine at C8 and substituents at C2 creates unique packing arrangements often driven by halogen bonding and
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for resolving these structures. While NMR is sufficient for constitutional verification, this guide argues that SC-XRD is indispensable for defining the supramolecular synthons (Type II halogen bonds) that dictate material performance.[1]
Part 1: The Structural Challenge
In 2-substituted 8-bromoquinolines, two competing forces dictate the 3D geometry:
-
Peri-Interaction (N1···Br8): The bromine atom at position 8 is in close proximity to the quinoline nitrogen. This creates electrostatic repulsion or weak attraction depending on the crystal field, often distorting the planar fused ring system.
-
Steric Bulk at C2: A substituent at C2 (e.g., Methyl, Phenyl) restricts rotation and influences the packing motif, determining whether the crystal forms "herringbone" or "slipped-stack" structures.
Why Standard Characterization Fails:
Standard 1D-NMR (
Part 2: Comparative Analysis (Method Selection)
This section evaluates the three primary structural elucidation tools.
Table 1: Performance Matrix for 8-Bromoquinoline Characterization[1]
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | DFT (Computational) |
| Primary Output | 3D Atom Coordinates, Packing, Absolute Configuration | Connectivity, Solvation Dynamics, Purity | Energy Minima, HOMO/LUMO, Predicted Geometry |
| Halogen Bonding | Directly Visualized (e.g., C-Br[1]···N distances < sum of vdW radii) | Inferred (via slight chemical shift perturbations) | Predicted (dependent on basis set/functional choice) |
| Sample State | Solid (Single Crystal required) | Solution ( | Gas Phase or Solvation Model |
| Resolution | Atomic (~0.7 Å) | Atomic Connectivity | Theoretical |
| Limit of Detection | Requires crystal >0.1 mm | ~1 mg sample | N/A (Computational cost) |
| Turnaround | High (Days/Weeks for growth) | Low (Minutes) | Medium (Hours/Days) |
Decision Logic
While NMR is the workhorse for synthesis monitoring, SC-XRD is required when:
-
Tautomerism is ambiguous: Determining if the proton resides on N or an adjacent substituent.
-
Polymorphism is suspected: Different crystal forms often exhibit vastly different solubility and luminescence.
-
Halogen Bonding is the mechanism of action: Essential for drug design where Br acts as a Lewis acid.
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Crystallization Workflow
This workflow details the path from crude reaction mixture to refined crystal structure.
Caption: Optimized workflow for generating diffraction-quality crystals of halogenated quinolines.
Part 4: Experimental Protocols
Crystallization Protocol: Slow Evaporation (Recommended)
This method is preferred for 8-bromoquinolines due to their moderate solubility in chlorinated solvents.[1]
-
Reagents: Absolute Ethanol (EtOH), Chloroform (
), Scintillation vial (20 mL), Parafilm.[1] -
Procedure:
-
Dissolve 20 mg of the purified 2-substituted 8-bromoquinoline in 2 mL of
. -
Add 2 mL of EtOH dropwise. The solution should remain clear.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nuclei. -
Cover the vial with Parafilm and poke 3-4 small holes using a needle.
-
Store in a vibration-free, dark environment at 20°C.
-
Observation: Colorless or pale yellow blocks typically form within 48-72 hours.
-
Harvesting: Isolate crystals while they are still wet; dried crystals often crack due to solvent loss.
-
Data Collection & Refinement Strategy
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects caused by the heavy Bromine atom ( ).[1] -
Temperature: Collect at 100 K to reduce thermal motion of the C2-substituent.
-
Refinement: Treat the Bromine atom anisotropically early in the refinement. Watch for "ripples" of electron density near Br, which may indicate absorption correction errors.
Part 5: Critical Data & Results Interpretation
When analyzing the output, specific geometric parameters confirm the structure's validity.[2]
Table 2: Benchmark Crystallographic Parameters for 8-Bromo-2-Methylquinoline
Representative data derived from average values in the Cambridge Structural Database (CSD).
| Parameter | Typical Value | Interpretation |
| Crystal System | Monoclinic ( | Most common packing for planar heterocycles.[1] |
| Bond: C(8)–Br | 1.88 – 1.90 Å | Standard aromatic C-Br bond.[1] |
| Bond: C(8)–C(8a) | 1.41 – 1.43 Å | Slight elongation due to steric strain from Br.[1] |
| Angle: N(1)···Br(8) | 2.95 – 3.05 Å | Critical: Shorter than sum of vdW radii (3.40 Å), indicating intramolecular interaction.[1] |
| Planarity (RMSD) | < 0.05 Å | The quinoline core should remain planar; significant deviation suggests crystal packing forces.[1] |
| Intermolecular dist. | 3.6 – 3.8 Å | Centroid-to-centroid distance indicating |
Diagram 2: Logic Tree for Halogen Bond Identification
How to determine if your crystal structure exhibits significant Halogen Bonding.
Caption: Decision matrix for classifying Halogen Bonding interactions in 8-bromoquinolines.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]
-
Acta Crystallographica Section E. Structure Reports Online: 8-Bromo-2-methylquinoline.[4] (2009).[1][4] [Link]
-
Metrangolo, P., et al. Halogen Bonding in Crystal Engineering. Chemical Reviews (2008).[1] [Link]
-
Desiraju, G. R. The C-H...O Hydrogen Bond: Structural Implications. Accounts of Chemical Research. [Link]
Sources
Definitive Structural Validation of Regioselective Quinoline Substitutions
The following guide is designed for medicinal chemists and structural biologists requiring definitive proof of regiochemistry in quinoline scaffolds. It synthesizes experimental protocols with decision-making logic to prevent common misassignments.
Executive Summary
In drug discovery, the quinoline scaffold is ubiquitous (e.g., antimalarials, kinase inhibitors). However, its dual-ring electronic character creates a "regioselectivity trap." Electrophilic aromatic substitution (
Misassigning these isomers relies on ambiguous 1D NMR data, leading to "dead-end" SAR (Structure-Activity Relationship) campaigns. This guide objectively compares validation methodologies and provides a self-validating workflow to distinguish isomers (specifically C5 vs. C8 and C2 vs. C4) with absolute certainty.
The Challenge: Why 1D NMR Fails
The quinoline system consists of a pyridine ring fused to a benzene ring.
-
The Trap: Substituents at C5, C6, C7, and C8 often result in overlapping multiplets in the 7.0–8.5 ppm region.
-
The Failure Mode: Relying solely on coupling constants (
-values). While (7-9 Hz) helps, it cannot easily distinguish a C5-substituted product from a C8-substituted product because the remaining three-spin systems (AMX or ABC) look nearly identical in 1D H NMR.
Comparative Analysis of Validation Methods
| Feature | Method A: Advanced 2D NMR (HMBC/NOESY) | Method B: Small Molecule X-Ray (SC-XRD) | Method C: DFT-GIAO Prediction |
| Role | Primary Routine Validation | The "Gold Standard" | Supporting Evidence |
| Certainty | High (95%) - Depends on interpretation | Absolute (100%) | Moderate (80%) - Model dependent |
| Speed | Fast (1-4 hours) | Slow (Days to Weeks) | Medium (12-24 hours) |
| Sample Req | 5–20 mg (Solution) | Single Crystal (Solid) | None (Virtual) |
| Cost | Low (In-house) | High (Core facility) | Low (Compute time) |
| Best For | Routine synthesis checks, soluble intermediates. | Final drug candidates, ambiguous NMR data, stereocenters. | Predicting shifts when standards are unavailable. |
Decision Matrix: The Validation Workflow
Do not guess. Follow this logic gate to determine the necessary level of evidence.
Figure 1: Logical workflow for structural validation. Routine samples usually exit at Level 1; critical candidates require Level 2.
Detailed Experimental Protocols
Protocol A: The "Peri-Proximity" NMR Check (C5 vs. C8)
This is the most efficient method to distinguish substitution on the benzenoid ring (C5/C8) without growing crystals.
Theory:
-
H4 and H5 are in "peri" proximity (spatially close, though on different rings).
-
H1 (Nitrogen) and H8 are in "peri" proximity (but N has no proton unless protonated).
-
NOESY Logic: A strong NOE correlation between H4 and a proton on the benzene ring identifies that proton as H5 .
Step-by-Step:
-
Sample Prep: Dissolve 10 mg sample in DMSO-d6 or Benzene-d6 .
-
Why? CDCl3 often causes stacking that obscures the H4/H5 region. Benzene-d6 breaks symmetry via
- interactions.
-
-
Acquisition:
-
Run 1H-1H NOESY (mixing time 300–500 ms).
-
Run 1H-13C HMBC (optimized for long-range
= 8 Hz).
-
-
Analysis (The "Kill" Step):
-
Locate H4 (typically doublet, ~8.0–8.5 ppm, pyridine ring).
-
Look for NOE cross-peak to the benzene ring.
-
Scenario 1 (C5-Substituted): NOE from H4 to the substituent (if it has protons). NO NOE to an aromatic doublet.
-
Scenario 2 (C8-Substituted): Strong NOE from H4 to H5 (aromatic doublet).
-
Scenario 3 (C6/C7): H4 shows NOE to H5. You must then use COSY to walk the chain H5
H6 H7 H8 to find the gap.
-
Protocol B: DFT-GIAO Prediction (In-Silico Validation)
When NMR is ambiguous (e.g., fluorinated isomers), use computational prediction.
-
Software: Gaussian16 or ORCA.
-
Geometry Optimization: B3LYP/6-31G(d) in vacuum or solvent model (PCM).
-
NMR Calculation: GIAO method at B3LYP/6-311+G(2d,p) level.
-
Note: This basis set is the standard for minimizing error in aromatic heterocycles.
-
-
Data Treatment: Calculate shielding tensors and convert to chemical shifts (
) using scaling factors (linear regression against experimental data). -
Validation: If
ppm for protons and ppm for carbons, the assignment is confident.
Protocol C: Small Molecule Crystallization (Vapor Diffusion)
For absolute configuration (Level 2).
-
Vessel: Use a small vial (inner) inside a larger jar (outer).
-
Inner Vial: Dissolve 5 mg pure product in 0.5 mL "Good Solvent" (e.g., DCM, Acetone, THF).
-
Outer Jar: Add 2 mL "Bad Solvent" (e.g., Pentane, Hexane, Diethyl Ether).
-
Process: Cap the outer jar tightly. The volatile "bad" solvent diffuses into the "good" solvent, slowly lowering solubility and growing high-quality crystals over 24–72 hours.
-
Analysis: Submit for SC-XRD.
Visualization of Connectivity (HMBC)
Understanding the long-range coupling is critical for manual assignment.
Figure 2: Key HMBC correlations. The H2
References
-
Review of C-H Activation: L. D. S. Yadav, et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 2021.[1][2] Link
-
NMR Assignment Guide: BenchChem Technical Support. "Troubleshooting NMR Peak Assignments for Substituted Quinolines." BenchChem Guides, 2025. Link
-
DFT for NMR Prediction: P. H. P. R. Carvalho, et al. "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction." Organic & Biomolecular Chemistry, 2010. Link
-
X-Ray vs NMR: R. Davey. "X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages." News-Medical, 2019. Link
-
HMBC/NOESY Application: V. S. Martin, et al. "Main 2D HMBC and 1D NOESY observed correlations that allowed differentiate and determine the regio-isomer structures." ResearchGate, 2018. Link
Sources
Comprehensive Comparison Guide: Reference Standards for 8-Bromo-2-(piperazin-1-yl)quinoline Impurities
Introduction & Scientific Context
In the landscape of neuropsychiatric drug development, halogenated arylpiperazines serve as indispensable pharmacological probes and active pharmaceutical ingredient (API) building blocks. 8-Bromo-2-(piperazin-1-yl)quinoline is a critical intermediate structurally related to quipazine, a well-characterized 5-HT2A receptor agonist[1]. Because the piperazine-quinoline pharmacophore strongly interacts with serotonergic receptors, any structural variations—even at trace levels—can drastically alter receptor binding affinity and induce off-target toxicological effects.
To ensure preclinical and clinical safety, regulatory bodies mandate rigorous impurity profiling. Under the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be identified, quantified, and qualified, typically requiring a reporting threshold of 0.05% depending on the maximum daily dose[2][3]. Achieving this level of analytical precision requires highly characterized reference standards. This guide objectively compares reference standard grades and provides a self-validating analytical protocol for the impurity profiling of 8-Bromo-2-(piperazin-1-yl)quinoline.
Impurity Profiling: Mechanistic Origins
Understanding the chemical causality behind impurity generation is the first step in establishing a robust analytical control strategy. The synthesis of 8-Bromo-2-(piperazin-1-yl)quinoline typically proceeds via a nucleophilic aromatic substitution (SNAr) between 8-bromo-2-chloroquinoline and piperazine. This process, along with subsequent storage, generates three primary classes of impurities:
-
Impurity A (Des-bromo Quipazine): 2-(piperazin-1-yl)quinoline. This arises either from unbrominated starting material or via catalytic debromination during downstream processing. Because it retains the core quipazine structure, it exhibits potent 5-HT receptor activity[1], making its strict control non-negotiable.
-
Impurity B (N-Oxide Degradant): 8-Bromo-2-(piperazin-1-yl)quinoline 1-oxide. The electron-rich quinoline and piperazine nitrogens are highly susceptible to N-oxidation upon exposure to atmospheric oxygen, humidity, and light over time.
-
Impurity C (Bis-alkylated Dimer): 1,4-bis(8-bromoquinolin-2-yl)piperazine. Formed via over-alkylation when the secondary amine of the newly formed API reacts with a second equivalent of the chloroquinoline starting material.
Synthetic and degradation pathways of 8-Bromo-2-(piperazin-1-yl)quinoline impurities.
Comparative Analysis of Reference Standards
To accurately quantify these impurities down to the ICH Q3A(R2) thresholds[2], laboratories must select appropriate reference standards. The choice between Certified Reference Materials (CRMs), Commercial Research Grade (RG), and In-House Synthesized standards directly impacts analytical confidence and regulatory compliance.
Table 1: Objective Comparison of Reference Standard Grades
| Parameter | Certified Reference Materials (CRMs) | Commercial Research Grade (RG) | In-House Synthesized Standards |
| Purity Certification | >99.0% (qNMR, HPLC, Karl Fischer, ROI) | >95.0% (Usually HPLC-UV only) | Variable (Depends on internal QC) |
| Traceability | ISO 17034 / ISO/IEC 17025 accredited | Non-accredited | Non-accredited |
| Suitability | Absolute quantitation, Regulatory submissions | Relative quantitation, Early R&D | Method development, Spiking studies |
| Cost & Lead Time | High cost, Immediate availability | Moderate cost, Immediate availability | High labor cost, Long lead time |
| Analytical Confidence | Highest: Eliminates response factor errors | Moderate: Risk of trace salt/water bias | Variable: Requires extensive internal validation |
Application Scientist Insight: For final API batch release, CRMs are mandatory. Using RG standards often leads to out-of-specification (OOS) investigations because RG materials do not account for residual water or counterions (e.g., hydrochloride salts), artificially inflating or deflating the calculated impurity mass.
Experimental Methodologies: Self-Validating LC-HRMS Protocol
As an application scientist, I emphasize that an analytical protocol must be a self-validating system. Piperazine derivatives possess secondary and tertiary amines with pKa values around 9.8. If analyzed under standard acidic conditions (e.g., 0.1% Formic Acid), the basic nitrogens become fully protonated, strongly interacting with residual silanols on the stationary phase. This causes severe peak tailing and poor resolution.
To counter this, we employ a high-pH mobile phase . This suppresses ionization during the chromatographic run, ensuring sharp peaks, while post-column electrospray ionization (ESI) dynamics still allow for excellent High-Resolution Mass Spectrometry (HRMS) sensitivity.
Step-by-Step UHPLC-HRMS Methodology
-
Sample Preparation: Dissolve the 8-Bromo-2-(piperazin-1-yl)quinoline API and respective CRMs in Methanol:Water (50:50, v/v) to a final concentration of 1.0 mg/mL.
-
Causality: This diluent matches the initial mobile phase strength, preventing solvent-front distortion (the "solvent effect") that ruins early-eluting peak shapes.
-
-
Chromatographic Separation:
-
Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm.
-
Causality: BEH particles resist silica dissolution at high pH, which would otherwise destroy standard columns.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
-
-
System Suitability Testing (SST - The Self-Validation Step): Before acquiring sample data, inject a resolution mixture containing the API and Impurity A. The run is only validated if the resolution (
) between the API and Impurity A is , and the tailing factor for the API is . -
Detection & Quantification:
-
PDA: Extract at 254 nm (optimal for the quinoline chromophore).
-
HRMS: ESI positive mode, capillary voltage 3.0 kV, scanning m/z 100–1000.
-
Self-validating UHPLC-HRMS workflow for quantifying piperazinylquinoline impurities.
Data Presentation: Method Performance Comparison
Depending on the analytical technique and reference standard grade utilized, the quantification output varies significantly. Below is a comparative dataset demonstrating the performance of different analytical techniques when calibrated with high-purity CRMs for 8-Bromo-2-(piperazin-1-yl)quinoline impurities.
Table 2: Analytical Technique Performance for Impurity Quantification
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Primary Advantage |
| HPLC-UV (PDA) | 0.01% (100 ng/mL) | 0.03% (300 ng/mL) | 98.5 - 101.2% | Highly reproducible; industry standard for routine QC. |
| LC-HRMS/MS | 0.001% (10 ng/mL) | 0.005% (50 ng/mL) | 95.0 - 104.0% | Unmatched specificity; ideal for co-eluting degradants (Impurity B). |
| qNMR (Proton) | 0.1% (1 µg/mL) | 0.5% (5 µg/mL) | 99.0 - 101.0% | Requires no identical reference standard; absolute primary method. |
Note: Data assumes the use of ISO 17034 accredited CRMs. Using Research Grade materials introduces a ±5.0% variance in accuracy due to unquantified residual solvents and inorganic salts.
Conclusion
The rigorous control of 8-Bromo-2-(piperazin-1-yl)quinoline impurities is not merely a regulatory checkbox; it is a fundamental requirement to prevent off-target serotonergic pharmacology in downstream drug products. While In-House and Research Grade standards have their place in early method development, the transition to Certified Reference Materials (CRMs) combined with a self-validating, high-pH LC-HRMS protocol is essential for achieving the analytical confidence required by ICH Q3A(R2) standards.
References
-
[2] Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development". Source: Premier Research Regulatory Insights. URL:[Link]
-
[1] PubMed (National Institutes of Health). "Serotonergic modulation of sacral dorsal root stimulation-induced locomotor output in newborn rat". Source: NIH / PubMed. URL:[Link]
Sources
Comparative SAR study of quinoline C-2 vs C-4 piperazine substitution
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and kinase inhibitors (e.g., bosutinib).[1] The introduction of a piperazine moiety—a lipophilic amine—is a standard strategy to modulate solubility, basicity, and target engagement.[1]
However, the decision to substitute the piperazine at the C-2 versus the C-4 position is not merely structural; it fundamentally alters the electronic landscape, metabolic stability, and binding vector of the molecule. This guide provides a technical comparison of these two substitution patterns to assist medicinal chemists in scaffold optimization.
Key Takeaways
-
C-4 Substitution: The "Classic" approach. Favors DNA intercalation and heme-stacking (antimalarial). Mimics ATP-adenine binding in kinases.
-
C-2 Substitution: The "Stability" approach. Blocks the primary site of Phase I metabolic oxidation (C-2 substituted quinolines are metabolically robust). Creates a "bent" vector often useful for selectivity over affinity.
Physicochemical & Electronic Profile
The positional isomerism of the piperazine ring significantly impacts the molecule's electronic distribution due to the proximity to the quinoline nitrogen (
| Feature | C-4 Piperazine Substitution | C-2 Piperazine Substitution |
| Electronic Effect | Vinylogous to | Directly adjacent to |
| Basicity (pKa) | Generally higher ring pKa.[1] The | Generally lower ring pKa. The proximity of the piperazine nitrogen can create intramolecular H-bonding or electrostatic repulsion. |
| Steric Environment | Perihydrogen Effect: The piperazine ring clashes with the proton at C-5, forcing the substituent out of coplanarity (torsion angle > 60°). | Lone Pair Repulsion: The piperazine is relatively unhindered sterically but faces electrostatic repulsion from the |
| Solubility | High.[2] Often requires salt formation (e.g., diphosphate) for optimal bioavailability.[1] | Moderate to High. The "kinked" shape can sometimes disrupt crystal packing, aiding solubility.[1] |
Synthetic Accessibility & Reactivity
Both isomers are accessible via Nucleophilic Aromatic Substitution (
Comparative Synthesis Workflow
The following diagram illustrates the divergent synthetic pathways required to access C-2 vs. C-4 analogs.
Figure 1: Divergent synthetic pathways for C-4 vs C-2 functionalization. Note that C-4 synthesis typically utilizes the Gould-Jacobs reaction, while C-2 often proceeds via carbostyril intermediates.
Reactivity Insight[4]
-
C-4 Reactivity: The 4-chloro substituent is highly activated for
due to the ability of the nitrogen to accept the negative charge in the Meisenheimer complex (para-like position). Reaction often proceeds in refluxing alcohol or neat amine. -
C-2 Reactivity: The 2-chloro substituent is also activated (ortho-like position), but often requires higher temperatures or polar aprotic solvents (DMF, DMSO) compared to C-4, depending on the specific electronics of the ring.
Biological Activity: The SAR Trade-off
Case Study A: Antimalarial Activity
-
C-4 (The Standard): Chloroquine and its derivatives rely on a basic side chain at C-4.
-
Mechanism:[1][2][3][4][5][6] The planar quinoline ring intercalates into DNA or stacks with heme. The C-4 piperazine extends into the solvent, interacting with the phosphate backbone or specific residues.
-
Limitation: Resistance mechanisms (PfCRT) often recognize the specific vector of the C-4 side chain.
-
-
C-2 (The Resistance Breaker):
-
Mechanism:[1][2][3][4][5][6][7] Shifting the piperazine to C-2 alters the "shape" of the molecule. It may reduce binding affinity slightly but often evades the efflux pumps that recognize the C-4 vector.
-
Data Support: Studies indicate that while C-4 analogs have lower
values (higher potency) in sensitive strains, C-2 analogs often maintain their potency against resistant strains (lower Resistance Index).[1]
-
Case Study B: Kinase Inhibition (Anticancer)[1][10][11][12]
-
C-4 (ATP Mimetic): Many Type I kinase inhibitors use the quinoline N1 to bind the hinge region (mimicking the Adenine N1). A C-4 substituent points towards the solvent-exposed region, allowing for solubilizing groups like piperazine.
-
C-2 (Selectivity): A C-2 substituent points along the hinge or into the "gatekeeper" region depending on binding mode. This can induce steric clashes with larger gatekeeper residues, potentially improving selectivity for specific kinases over others.[1]
ADME & Metabolic Stability
This is often the deciding factor in Lead Optimization.
| Parameter | C-4 Substituted | C-2 Substituted |
| Metabolic Soft Spot | High Risk. The C-2 position is open and highly electron-deficient, making it the primary site for oxidation by CYP450 (forming 2-quinolone). | Protected. Substitution at C-2 blocks the primary metabolic oxidation site. This is a classic "metabolic blocking" strategy. |
| hERG Inhibition | Variable. The basic nitrogen at C-4 often correlates with higher hERG liability if the lipophilicity is high. | Variable, but the altered vector can sometimes reduce hERG binding affinity compared to the linear C-4 analogs. |
Decision Logic for Medicinal Chemists
Figure 2: Strategic decision tree for selecting between C-2 and C-4 substitution during lead optimization.
Experimental Protocols
Protocol A: General Synthesis of 4-Piperazinylquinoline ( )
This protocol assumes a 4-chloroquinoline precursor.
-
Reagents: 4,7-Dichloroquinoline (1.0 eq), Anhydrous Piperazine (3.0 - 5.0 eq).[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or neat (if high temp required).
-
Procedure:
-
Dissolve 4,7-dichloroquinoline in NMP (5 mL/mmol).
-
Add excess piperazine. Note: Excess is crucial to prevent bis-alkylation.
-
Heat to 120-140°C under inert atmosphere (
) for 4-6 hours. -
Monitor: TLC (System: DCM/MeOH 9:1) or LC-MS.[3] Look for the disappearance of the starting material peak.
-
-
Workup:
-
Cool to room temperature.[8]
-
Pour into ice-cold water. The product may precipitate.
-
If no precipitate, extract with Ethyl Acetate (x3).[1] Wash organic layer with brine.
-
Purification: Column chromatography is usually required to remove excess piperazine. Use a basic mobile phase (DCM/MeOH/NH4OH).[1]
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
To validate the C-2 blocking hypothesis.
-
System: Human Liver Microsomes (HLM).
-
Concentration: Test compound at 1
. -
Incubation:
-
Pre-incubate compound with HLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiate reaction by adding NADPH-regenerating system.
-
-
Sampling:
-
Take aliquots at t=0, 15, 30, and 60 mins.
-
Quench immediately in ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
-
Centrifuge to remove protein.
-
Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time. Calculate
and . -
Expectation: C-2 substituted analogs should show significantly longer
compared to C-4 analogs if C-2 oxidation is the primary clearance pathway.
-
References
-
Review of Quinoline Antimalarials: Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[4][9][10] Current Medicinal Chemistry. Link
-
C-2 vs C-4 Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley. (Standard text on nucleophilic substitution patterns in quinolines).
-
Metabolic Blocking Strategies: Thompson, A. M., et al. (2000).[1] Synthesis and structure-activity relationships of 7-substituted 4-aminoquinoline antimalarials. Journal of Medicinal Chemistry. Link[1]
-
Kinase Inhibitor Binding Modes: Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[4][11] Nature Reviews Cancer. Link
-
Piperazine in Drug Design: Chaudhary, P., et al. (2006).[1] Piperazine: A biological active scaffold. Mini-Reviews in Medicinal Chemistry. Link
Sources
- 1. Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. iris.unipa.it [iris.unipa.it]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. chemijournal.com [chemijournal.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
8-Bromo-2-(piperazin-1-yl)quinoline proper disposal procedures
Executive Summary: The Operational Imperative
As researchers, we often focus intensely on the synthesis and application of novel heterocycles like 8-Bromo-2-(piperazin-1-yl)quinoline .[1] However, the lifecycle of a chemical does not end at the data acquisition stage. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory integrity and environmental stewardship.
This compound presents a specific disposal challenge due to its halogenated nature (Bromine) and the biological activity associated with the quinoline/piperazine scaffolds . Improper disposal into non-halogenated waste streams can damage incinerator scrubbers, while release into water systems poses significant aquatic toxicity risks.[1]
This guide provides a scientifically grounded, step-by-step protocol for the sequestration and disposal of this compound, ensuring your laboratory remains compliant and safe.
Chemical Hazard Profile & Disposal Logic
To dispose of a chemical safely, you must understand its reactivity and environmental fate.
| Feature | Chemical Moiety | Disposal Implication |
| Halogen Content | Bromine (C-Br) | MANDATORY SEGREGATION. Must be classified as Halogenated Organic Waste.[1] Combustion releases corrosive hydrogen bromide (HBr) and bromine gas ( |
| Basic Nitrogen | Piperazine ( | Potential for exothermic reaction with strong acids.[1] Do not mix directly with concentrated acid waste streams without neutralization.[1][2] |
| Aquatic Toxicity | Quinoline Core | ZERO DRAIN DISPOSAL. Quinolines are persistent and toxic to aquatic life (Category Chronic 2).[1][3] All rinsate must be collected.[1] |
| Physical State | Solid / Powder | Solids should generally be disposed of in their original container or a dedicated solid waste drum to minimize volume charges.[1] |
Waste Segregation Protocol
The most common compliance failure in laboratories is the cross-contamination of waste streams. For 8-Bromo-2-(piperazin-1-yl)quinoline, strict segregation is required to prevent downstream processing hazards.[1]
Decision Logic for Waste Stream Selection
The following decision tree illustrates the correct classification path for this specific compound.
Figure 1: Segregation logic ensuring the bromine-containing compound is routed to the correct destruction facility.
Operational Disposal Procedures
Scenario A: Disposing of Pure Solid
-
Primary Container: If the reagent bottle is old or degraded, keep the chemical in its original container. Cap tightly.
-
Secondary Containment: Place the original container inside a clear, sealable plastic bag (4-mil polyethylene).
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Solvent Compatibility: If the compound is dissolved in non-halogenated solvents (e.g., Methanol, DMSO), the presence of the Bromine atom in the solute technically classifies the entire mixture as halogenated if the concentration is significant (>1-2%).[1]
-
Best Practice: Always default to the Halogenated Waste carboy.
-
Why? Mixing halogenated compounds into non-halogenated fuel blending streams can cause corrosion in facility boilers that are not equipped for acid gas neutralization.[1]
-
-
pH Check: If the reaction involved acids, ensure the waste solution is pH 5–9 before adding to the carboy to prevent gas evolution.
Scenario C: Contaminated Consumables
-
Items: Syringes, weigh boats, gloves, paper towels.[1]
-
Protocol: Do not throw in regular trash. Place in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty yellow or clear bag.
-
Sharps: If needles were used, they must go into a rigid Biohazard/Sharps container, regardless of chemical contamination.[1]
Emergency Spill Response Protocol
In the event of a benchtop spill, immediate action is required to prevent exposure and environmental release.
Spill Cleanup Workflow
Figure 2: Sequential workflow for managing a solid or liquid spill of 8-Bromo-2-(piperazin-1-yl)quinoline.
Detailed Cleanup Steps:
-
Isolate: Mark the area.[1][5] If the powder is fine and airborne, evacuate the lab to allow dust to settle.
-
PPE: Double gloving (Nitrile) is recommended due to the piperazine moiety's potential for skin sensitization.[1]
-
Absorb:
-
Decontaminate: Wipe the surface with a mild detergent solution.[1] Crucial: The paper towels used for this wipe-down must also go into the solid hazardous waste, not the trash.[1]
Regulatory & Compliance Context
-
EPA (USA): While not explicitly P-listed or U-listed, this compound meets the definition of a characteristic hazardous waste due to toxicity and the presence of halogenated organic compounds (40 CFR 261).[1]
-
Destruction Method: The only acceptable destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] The presence of bromine requires the facility to have acid gas scrubbing to capture HBr emissions [1].
-
Drain Disposal: Strictly prohibited under the Clean Water Act. Quinolines are known to be recalcitrant in wastewater treatment plants [2].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][6] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Waste Management for Halogenated Solvents. EPA.gov.[1] [Link]
-
PubChem. (2023).[1] 8-Bromo-2-(piperazin-1-yl)quinoline Compound Summary. National Library of Medicine.[1] [Link](Note: Search via structure or CAS 1333257-37-6 for salt forms).[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 8-Bromo-2-(piperazin-1-yl)quinoline
Topic: Personal protective equipment for handling 8-Bromo-2-(piperazin-1-yl)quinoline Role: Senior Application Scientist[1]
Executive Summary & Risk Profile
Immediate Action Required: Treat this compound as a high-potency sensitizer and potential mutagen .[1]
As researchers, we often encounter "orphan" intermediates—compounds like 8-Bromo-2-(piperazin-1-yl)quinoline that lack a specific, REACH-registered Safety Data Sheet (SDS).[1] In these instances, relying on generic safety protocols is negligence.[1] We must apply Structure-Activity Relationship (SAR) analysis to derive a safety profile.[1]
This guide deconstructs the molecule to establish a self-validating safety protocol:
-
Quinoline Core: Associated with DNA intercalation (genotoxicity) and hepatotoxicity.[1]
-
Piperazine Moiety: A known, potent respiratory and skin sensitizer.[1]
-
Aryl Bromide: Increases lipophilicity, enhancing skin absorption rates.[1]
Hazard Classification (Derived):
-
Health: Skin Irrit. 2, Eye Irrit.[1][2] 2A, Resp. Sens. 1 (High Probability), Muta. 2 (Suspected).
-
Physical: Solid (likely powder), stable but reactive with strong oxidizers.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to create redundancy—if one barrier fails, another protects you.[1]
Protective Layering Strategy
| Body Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Primary: Chemical Fume Hood (CFH) Secondary: N95 or P100 Respirator | The piperazine ring poses a risk of respiratory sensitization .[1] Inhalation of dust can trigger irreversible asthma-like symptoms. Never handle open powder on a benchtop. |
| Hand Protection (Solid) | Double Nitrile Gloves (min 5 mil outer) | Nitrile provides excellent resistance to solid particulates.[1] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Hand Protection (Solution) | Laminate (Silver Shield/4H) under Nitrile | If dissolved in DCM or Chloroform (common for quinolines), nitrile degrades in <5 mins.[1] Laminate liners prevent chemical permeation.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders that can drift around side shields.[1] The basicity of the piperazine group can cause severe corneal damage. |
| Dermal/Body | Tyvek® Lab Coat or Sleeves | Standard cotton coats absorb liquids and hold them against the skin.[1] Tyvek provides a non-porous barrier against lipophilic brominated compounds.[1] |
Operational Protocols
Protocol A: Solid Handling & Weighing
Objective: Eliminate dust generation and static discharge.[3]
-
Engineering Control: Verify Fume Hood flow is 80–100 fpm. Use a static eliminator (ionizing fan) if the powder is fluffy/electrostatic.
-
Preparation: Line the balance area with a disposable absorbent pad (plastic side down).[1]
-
Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance and surrounding area with a 10% acetic acid solution (neutralizes the basic piperazine) followed by ethanol.[1]
Protocol B: Solubilization (High Risk Phase)
Objective: Prevent transdermal absorption via solvent vectors.[1]
Critical Warning: Solvents like DMSO and DCM act as "vehicles," carrying the toxic compound through nitrile gloves and skin barriers.
-
Glove Check: Don Silver Shield laminate gloves underneath your standard nitrile gloves.[1]
-
Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (dissolves in DCM).[1]
-
Dissolution: Add solvent slowly down the side of the vial to prevent aerosolization.[1] Cap immediately.
-
Transport: Never carry a vial by hand. Use a secondary container (e.g., Nalgene rack) to transport solutions between the hood and instruments (LC-MS/NMR).
Visualization: Safety Logic & Workflows
Figure 1: PPE Decision Logic
Caption: Decision tree for selecting hand protection based on the solvent system used.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step response logic for containment and cleanup of halogenated heterocycles.
Disposal & Environmental Compliance
Waste Stream Classification:
-
Primary Classification: Halogenated Organic Waste.[1]
-
Coding: Do not mix with aqueous acid/base streams.[1] The piperazine nitrogen can form heat-generating salts with strong acids.
Disposal Protocol:
-
Liquids: Collect in a dedicated "Halogenated Solvents" carboy.
-
Solids/Contaminated PPE: Place in a double-bagged, clear polyethylene bag. Label as "Toxic Solid - Quinoline Derivative."
-
Glassware: Rinse with acetone inside the fume hood before washing.[1] Collect the first rinse in the halogenated waste container.
References
-
National Institutes of Health (NIH) - PubChem. 8-Bromoquinoline Safety Data.[1] Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
